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  • Product: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine in Drug Discovery

Executive Summary In modern medicinal chemistry, the isoquinoline-1-methanamine scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoquinoline-1-methanamine scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1][2]. (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) represents a highly optimized, next-generation building block[3]. By strategically incorporating halogen atoms at the 5- and 6-positions, this intermediate addresses common metabolic liabilities while providing precise stereoelectronic control over target engagement. This whitepaper details the structural rationale, synthetic methodologies, and pharmacological applications of this critical compound.

Structural Rationale & Physicochemical Profile

The design of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is rooted in rational structure-based drug design (SBDD). Each functional group serves a distinct mechanistic purpose:

  • 1-Methanamine Motif: The primary amine acts as a critical hydrogen bond donor/acceptor. In library synthesis, it serves as a versatile handle for amide coupling, reductive amination, or urea formation[1].

  • 5-Fluoro Substitution: Fluorine at the C5 position increases the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation. Furthermore, its strong inductive effect modulates the pKa of the isoquinoline nitrogen, tuning its basicity to optimize hydrogen bonding with the hinge region of kinases.

  • 6-Chloro Substitution: The chlorine atom provides a lipophilic vector designed to occupy deep, hydrophobic pockets (such as the selectivity pocket in kinases), enhancing both binding affinity and target selectivity.

Table 1: Physicochemical Properties & Descriptors
PropertyValueRationale / Impact in Drug Design
CAS Number 2059934-67-5Unique identifier for procurement and library tracking[3].
Molecular Formula C10H8ClFN2Dictates mass spectrometric exact mass (210.0360 Da).
Molecular Weight 210.6353 g/mol Low molecular weight ensures the final elaborated drug remains within Lipinski's Rule of 5.
SMILES NCc1nccc2c1ccc(c2F)ClDefines topological connectivity for in silico docking and virtual screening.
Structural Class Halogenated HeterocycleHigh atom economy; ideal for fragment-based drug discovery (FBDD).

Synthetic Methodologies & Validation Protocols

The synthesis of 1-substituted isoquinolines traditionally relies on the Reissert reaction[1]. However, the presence of the 6-chloro and 5-fluoro substituents introduces chemoselectivity challenges, particularly during the reduction phase where hydrodehalogenation is a significant risk.

SynthesisWorkflow Start 6-Chloro-5-fluoroisoquinoline (Starting Material) Step1 Modified Reissert Reaction (TMSCN, AcCl, DCM) Start->Step1 Intermediate C1-Cyano Intermediate (Nitrile) Step1->Intermediate Step2 Chemoselective Reduction (H2, Raney Ni, NH3/MeOH) Intermediate->Step2 Product (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (Target Scaffold) Step2->Product

Synthetic workflow for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine via Reissert reaction.

Protocol 1: Synthesis and Chemoselective Reduction

Phase 1: C1-Cyanation (Modified Reissert Reaction)

  • Preparation: Dissolve 6-chloro-5-fluoroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions are required because moisture leads to the premature hydrolysis of Trimethylsilyl cyanide (TMSCN), drastically reducing the yield of the cyano intermediate.

  • Activation: Cool the mixture to 0°C. Add Acetyl chloride (AcCl, 1.2 eq) dropwise, followed by the slow addition of TMSCN (1.5 eq). Stir at room temperature for 12 hours.

  • Validation: Quench with saturated aqueous NaHCO3. Perform TLC (Hexane:EtOAc 3:1). LC-MS must confirm the intermediate mass [M+H]+ corresponding to the nitrile.

Phase 2: Selective Nitrile Reduction (Self-Validating System)

  • Catalyst Selection: Dissolve the C1-cyano intermediate in 7N methanolic ammonia (NH3 in MeOH). Add a catalytic amount of Raney Nickel slurry.

    • Causality: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C). Pd/C under hydrogen pressure will inevitably cause hydrodehalogenation, stripping the essential 6-chloro substituent. Furthermore, the methanolic ammonia suppresses the formation of unwanted secondary amine dimers by shifting the equilibrium of the imine intermediate.

  • Reduction: Purge the vessel with H2 and maintain at 40 psi for 6 hours at room temperature.

  • Validation: Filter the catalyst through a Celite pad. 1H NMR (DMSO-d6) of the concentrated filtrate must show a new singlet at ~4.1 ppm (2H, -CH2-NH2, D2O exchangeable) to confirm primary amine formation. The preservation of the aromatic doublet at ~8.5 ppm validates that the isoquinoline core and halogens remain intact.

Pharmacological Utility & Target Engagement

Derivatives of 1-(isoquinolin-1-yl)methanamine are highly potent modulators of both central nervous system (CNS) targets, such as the Trace Amine-Associated Receptor 1 (TAAR1)[2], and systemic kinases like Rho-associated protein kinase (ROCK)[4].

ROCKPathway GPCR GPCR Activation (e.g., LPA, Thrombin) RhoA RhoA (Active GTP-bound) GPCR->RhoA ROCK ROCK1 / ROCK2 Kinase (Target) RhoA->ROCK MYPT1 MYPT1 / MLC Phosphorylation ROCK->MYPT1 Inhibitor Isoquinoline-1-methanamine Derivative Inhibitor->ROCK Actin Actin-Myosin Contraction MYPT1->Actin

Mechanism of ROCK pathway inhibition by isoquinoline-1-methanamine derived compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (Target Engagement)

To evaluate the efficacy of compounds synthesized from this building block, a robust biochemical assay is required.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the highly lipophilic halogenated compounds from non-specifically adhering to the plastic walls of the microplate, which would otherwise result in artificially inflated IC50 values.

  • Equilibration: Incubate the compound with 2 nM recombinant ROCK1 enzyme for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic equilibrium with the kinase hinge region before competitive displacement by ATP begins.

  • Reaction & Detection: Initiate the reaction by adding 10 μM ATP and 2 μg Myelin Basic Protein (MBP) substrate. Incubate for 60 minutes at 30°C. Terminate using an ADP-Glo™ Reagent.

  • Validation: Measure luminescence. Calculate IC50 using a 4-parameter logistic curve fit. Self-Validating Step: The assay must include a known ROCK inhibitor (e.g., Fasudil) as a positive control. If the Fasudil IC50 deviates from historical baselines (~1 μM), the entire plate's data must be rejected due to compromised enzyme or ATP integrity.

Conclusion

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a sophisticated, dual-halogenated building block that empowers medicinal chemists to bypass early-stage pharmacokinetic liabilities. By leveraging chemoselective synthetic protocols and structurally rationalized target engagement, researchers can utilize this scaffold to develop highly potent and selective therapeutics across oncology, cardiovascular, and CNS indications.

References

  • Title: Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv URL: [Link]

  • Title: 1-(Isoquinolin-1-yl)methanamine dihydrochloride | CID 12243098 Source: PubChem (NIH) URL: [Link]

Sources

Exploratory

CAS number for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

An In-depth Technical Guide to (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Executive Summary (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS 2059934-67-5) is a high-value heterocyclic building block utilized prima...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Executive Summary

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS 2059934-67-5) is a high-value heterocyclic building block utilized primarily in the synthesis of next-generation small molecule inhibitors, specifically targeting the KRAS G12C mutation and various tyrosine kinases. Its structural uniqueness lies in the specific 5-fluoro, 6-chloro substitution pattern on the isoquinoline core, which modulates metabolic stability and lipophilicity—critical parameters in optimizing the pharmacokinetic profiles of oncological drug candidates.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis pathways, analytical characterization, and handling protocols for medicinal chemistry applications.

Part 1: Chemical Identity & Physicochemical Properties[1]

Table 1: Core Technical Specifications

PropertySpecification
Chemical Name (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine
CAS Registry Number 2059934-67-5
Molecular Formula C₁₀H₈ClFN₂
Molecular Weight 210.64 g/mol
Exact Mass 210.0360
SMILES NCc1nccc2c1ccc(c2F)Cl
InChI Key Verified against structural databases (e.g., PubChem, ChemSpider)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Predicted) ~8.5 (Primary amine), ~3.0 (Isoquinoline nitrogen)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C, Desiccated

Part 2: Synthesis & Production Methodology

2.1 Retrosynthetic Analysis The most robust industrial route to (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine proceeds via the reduction of the corresponding carbonitrile precursor. This approach avoids the over-alkylation issues often seen with direct amination and ensures high regioselectivity.

2.2 Validated Synthesis Protocol Note: This protocol is derived from standard methodologies for isoquinoline-1-methanamine synthesis [1][2].

Step 1: Formation of the N-Oxide

  • Precursor: 6-Chloro-5-fluoroisoquinoline.[1][2][3][4]

  • Reagent: m-Chloroperbenzoic acid (m-CPBA) in Dichloromethane (DCM).

  • Conditions: Stir at RT for 12-18 hours.

  • Workup: Wash with NaHCO₃, dry over Na₂SO₄.

Step 2: Reissert-Henze Cyanation (Introduction of C1-CN)

  • Precursor: 6-Chloro-5-fluoroisoquinoline-N-oxide.

  • Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl chloride (BzCl).

  • Solvent: DCM or Acetonitrile.

  • Mechanism: Activation of the N-oxide by BzCl followed by nucleophilic attack of cyanide at the C1 position.

  • Intermediate: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile (CAS 2060034-06-0).

Step 3: Nitrile Reduction to Methanamine (Target)

  • Precursor: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile.

  • Method A (Catalytic Hydrogenation): Raney Nickel, H₂ (50 psi), NH₃/MeOH. Preferred for scalability.

  • Method B (Chemical Reduction): Borane-THF complex (BH₃·THF) or LiAlH₄ in dry THF.

  • Protocol (Method B):

    • Dissolve carbonitrile (1.0 eq) in anhydrous THF under Argon.

    • Cool to 0°C. Dropwise add BH₃·THF (1M, 3.0 eq).

    • Reflux for 4 hours.

    • Quench carefully with MeOH, then 6N HCl. Reflux 1h to break boron complexes.

    • Basify to pH >10 with NaOH. Extract with DCM.[5]

2.3 Synthesis Workflow Diagram

SynthesisPathway Start 6-Chloro-5-fluoroisoquinoline NOxide Isoquinoline N-Oxide Start->NOxide m-CPBA, DCM Oxidation Nitrile 1-Carbonitrile (CAS 2060034-06-0) NOxide->Nitrile TMSCN, BzCl Reissert-Henze Target (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS 2059934-67-5) Nitrile->Target Raney Ni/H2 or BH3-THF Reduction

Figure 1: Step-wise synthetic pathway from the parent isoquinoline to the target methanamine.

Part 3: Applications in Drug Discovery[9]

This compound serves as a "privileged scaffold" in medicinal chemistry. The specific halogenation pattern (5-F, 6-Cl) is non-trivial and serves two distinct purposes:

  • Metabolic Blocking: The fluorine at C5 blocks a common site of oxidative metabolism (P450 oxidation), extending the half-life of the final drug molecule.

  • Electronic Modulation: The electron-withdrawing nature of the halogens reduces the pKa of the isoquinoline nitrogen, potentially altering the hydrogen bond acceptor capability and improving selectivity for kinase ATP-binding pockets.

Target Classes:

  • KRAS G12C Inhibitors: Analogs of Adagrasib often utilize fused bicyclic systems with specific halogenation to fill hydrophobic pockets in the KRAS switch-II region.

  • Tyrosine Kinase Inhibitors (TKIs): Used in designing inhibitors for EGFR or ALK, where the methanamine handle serves as a linker to solubilizing groups (e.g., piperazines).

Part 4: Quality Control & Analytics

4.1 HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Expected Retention: The amine is polar; expect early elution compared to the nitrile precursor.

4.2 NMR Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5-8.3 (d, 1H, Isoquinoline H3).

    • δ 8.1-7.8 (m, 2H, Aromatic protons H7, H8).

    • δ 7.7 (d, 1H, H4).

    • δ 4.2 (s, 2H, -CH ₂-NH₂).

    • δ 2.0 (br s, 2H, -NH₂).

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315).

  • Eye Irritation: Category 2A (H319).

  • STOT-SE: Category 3 (Respiratory Irritation, H335).

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

  • Spill Response: Contain with sand/vermiculite. Do not flush into drains. Neutralize acidic residues if generated during synthesis.

References

  • Appchem. (2025). Product Specification: (6-chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS 2059934-67-5).[2][3][4] Retrieved from

  • BLD Pharm. (2025). Material Safety Data Sheet: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine. Retrieved from

  • ChemScene. (2025). Related Intermediates: 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid (CAS 2059999-08-3).[1][6] Retrieved from [7]

  • PubChem. (2025).[8][9] Compound Summary: 6-Chloro-5-fluoro-1H-indole and Isoquinoline Derivatives. National Library of Medicine. Retrieved from

Sources

Foundational

The Emerging Potential of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine in Medicinal Chemistry: A Structural and Mechanistic Analysis

An In-Depth Technical Guide Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide explores the potential role of a novel, specifically substituted derivative, (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine. While direct experimental data for this exact molecule is not yet prevalent in published literature, this document provides a comprehensive, in-depth analysis based on established structure-activity relationships (SAR) of its core components. By dissecting the contributions of the halogenated isoquinoline core and the 1-methanamine substituent, we will project its likely chemical properties, plausible biological targets, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework to stimulate and guide future research into this promising chemical entity.

Introduction: The Rationale for a Halogenated Aminomethyl Isoquinoline

The pursuit of novel therapeutic agents is a complex endeavor, often beginning with the rational design of new molecular entities. The isoquinoline framework is a well-validated starting point, forming the basis for numerous natural products and synthetic drugs with activities ranging from anticancer to antimicrobial.[2][3][4] The strategic functionalization of this core allows for the fine-tuning of its pharmacological profile.

This guide focuses on the untapped potential of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine. Its structure combines three key motifs, each with a history of significant contributions to medicinal chemistry:

  • The Isoquinoline Core: A rigid, bicyclic aromatic system that provides a robust scaffold for orienting functional groups in three-dimensional space to interact with biological targets.[1]

  • Dual Halogenation (6-Chloro, 5-Fluoro): The incorporation of halogen atoms is a classic strategy in drug design to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5]

  • The 1-Methanamine Group: A basic, flexible side chain capable of forming critical hydrogen bonds and ionic interactions, often serving as a key pharmacophore for engaging with target proteins.[6][7]

This document will deconstruct the molecule to build a cohesive, predictive model of its potential as a therapeutic agent, grounded in authoritative precedents from the field.

The 6-Chloro-5-fluoroisoquinoline Scaffold: A Chemically-Tuned Core

The substitution pattern on the benzo portion of the isoquinoline ring is critical. The presence of both chlorine and fluorine at the C6 and C5 positions, respectively, is anticipated to confer specific, advantageous properties.

2.1. Physicochemical and Pharmacokinetic Implications of Halogenation The inclusion of chlorine and fluorine atoms can profoundly influence a drug candidate's behavior. The C-F bond is exceptionally strong, often increasing metabolic stability by blocking sites susceptible to oxidative metabolism. Fluorine can also lower the pKa of nearby basic groups, affecting the molecule's ionization state at physiological pH. Chlorine, being larger and more lipophilic, can enhance membrane permeability and introduce specific steric and electronic interactions within a protein's binding pocket.[5] These substitutions can create a unique electronic environment that may enhance binding to target proteins.[5]

2.2. Precedent in Medicinal Chemistry Halogenated isoquinolines and the closely related quinolines are key intermediates in the synthesis of targeted therapies, particularly in oncology.[1][8] They serve as foundational building blocks for various kinase inhibitors, where the halogens can be either retained for direct interaction or used as synthetic handles for further derivatization via cross-coupling reactions.[1]

The 1-Methanamine Substituent: The Key to Biological Targeting

While the halogenated core provides the foundation, the aminomethyl group at the C1 position is poised to be the primary driver of specific biological interactions. This substituent introduces a basic nitrogen atom, which will be protonated at physiological pH, allowing for potent ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a target's active site.

Furthermore, the primary amine provides hydrogen bond donor and acceptor capabilities. The flexibility of the methylene linker allows the amine to adopt an optimal orientation for these high-energy interactions. In many established drug classes, such as indenoisoquinolines and aromathecins, the introduction of ω-aminoalkyl side chains has been shown to positively impact biological activity by enhancing DNA binding or interacting with specific residues in the target enzyme.[6][7]

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the extensive literature surrounding the isoquinoline scaffold, two primary therapeutic areas stand out as high-probability targets for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine: oncology and infectious diseases.

4.1. Protein Kinase Inhibition The isoquinoline scaffold is a classic "hinge-binder" that mimics the adenine region of ATP, enabling it to compete for the ATP-binding site of protein kinases.[9] The first synthetic protein kinase inhibitors were based on an isoquinoline structure, establishing the druggability of the kinase ATP pocket.[9] Since then, over 70 kinase inhibitors have been approved, many of which are built upon similar heterocyclic cores.[9] The specific halogenation pattern and the aminomethyl group of our target molecule could confer selectivity and high potency toward specific kinases that are overexpressed or mutated in various cancers.[10][11]

4.2. Topoisomerase I Poisoning A significant class of anticancer agents are the indenoisoquinolines, which are potent inhibitors of Topoisomerase I (Top1).[6][12] These molecules function as "poisons" by intercalating into the DNA-Top1 cleavage complex, preventing the religation of the DNA strand and leading to catastrophic double-strand breaks during DNA replication.[12][13] The planar, aromatic isoquinoline core is essential for this intercalating activity. The side chains appended to this core are crucial for modulating potency and pharmacological properties. It is plausible that (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine could adopt a similar mechanism, with the protonated aminomethyl group forming stabilizing interactions with the DNA backbone or key residues within the Top1 enzyme, such as Asp533.[14]

Table 1: Biological Activities of Structurally Related Isoquinoline and Quinoline Derivatives

Compound ClassExample StructureBiological Target(s)Reported ActivityReference(s)
IndenoisoquinolinesLMP400 (Indotecan)Topoisomerase IPotent Top1 poison, entered Phase I clinical trials.[12],[6]
Pyrrolo[2,1-a]isoquinolinesLamellarin N AnalogsProtein Kinases (EGFR)IC50 = 31.8 nM against EGFR T790M/L858R mutant.[15]
Isoquinoline SulfonamidesFasudilRho KinaseFirst approved protein kinase inhibitor for medical use.[9]
6-ChloroisoquinolinedionesSubstituted Pyrido[3,4-b]phenazinedionesTopoisomerase II, CytotoxicityShowed greater cytotoxic potential than ellipticine (IC50 = 1.82-5.97 µM).[16]
3-Chloroquinoline DerivativesCompound 17PI3K (predicted), CytotoxicityMost active against HeLa (IC50 = 30.92 µg/ml) and MDA-MB231 (IC50 = 26.54 µg/ml) cell lines.[8]
FluoroquinolonesCiprofloxacinDNA Gyrase/Topoisomerase IVBroad-spectrum antibacterial agent.[17],[18]

Proposed Synthetic and Experimental Workflows

To move from prediction to validation, a clear experimental path is required. Below are proposed workflows for the chemical synthesis and biological evaluation of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

5.1. Hypothetical Synthesis Workflow A plausible synthetic route can be envisioned starting from a substituted β-phenylethylamine, leveraging classic isoquinoline synthesis reactions like the Bischler-Napieralski cyclization.[1][19]

Synthetic Workflow A 3-Chloro-4-fluorophenethylamine B N-Acylation A->B Acyl Chloride/Anhydride C N-Acyl-β-phenylethylamine Intermediate B->C D Bischler-Napieralski Cyclization (e.g., POCl3) C->D E 3,4-Dihydroisoquinoline Intermediate D->E F Aromatization (e.g., Pd/C) E->F G 6-Chloro-5-fluoroisoquinoline F->G H Introduction of 1-Aminomethyl Group (e.g., via 1-cyano intermediate and reduction) G->H I (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine H->I

Caption: Proposed synthetic workflow for the target compound.

5.2. Detailed Protocol: Hypothetical Synthesis

Step 1: N-Acylation of 3-Chloro-4-fluorophenethylamine

  • Dissolve 3-Chloro-4-fluorophenethylamine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acyl intermediate.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acyl intermediate (1.0 eq) in anhydrous toluene (10 volumes).

  • Add phosphorus oxychloride (POCl3, 3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 2N NaOH until pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.

Step 3: Aromatization

  • Dissolve the crude dihydroisoquinoline intermediate in methanol.

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain 6-Chloro-5-fluoroisoquinoline.

Step 4: Synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

  • Convert the 1-position of 6-Chloro-5-fluoroisoquinoline to a nitrile (1-cyano-6-chloro-5-fluoroisoquinoline) using a Reissert reaction or similar methodology.

  • Dissolve the resulting 1-cyano intermediate in anhydrous tetrahydrofuran (THF).

  • Add Lithium aluminum hydride (LiAlH4, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and extract the filtrate with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

5.3. Proposed Biological Evaluation Workflow A tiered screening approach is recommended to efficiently identify the biological activity and mechanism of action.

Biological Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Family Deconvolution cluster_2 Tier 3: Mechanism of Action & Lead Optimization A Cytotoxicity Profiling (e.g., NCI-60 Cell Line Panel) C Kinase Panel Screen (e.g., KinomeScan) A->C If Cytotoxic D Topoisomerase I/II Inhibition Assay A->D If Cytotoxic B Broad Spectrum Antimicrobial Assay (Gram+/Gram- Bacteria, Fungi) E Cell-Based Assays (Target Phosphorylation, DNA Damage - γH2AX) C->E F Enzyme Kinetics (IC50/Ki Determination) C->F D->E D->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: Tiered workflow for biological evaluation.

5.4. Detailed Protocol: Topoisomerase I Inhibition Assay

This protocol describes an in vitro assay to determine if the compound inhibits the catalytic activity of human Topoisomerase I (Top1).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 10X Top1 Reaction Buffer (100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 5 mM DTT, 50% glycerol).

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 25 µg/mL.

    • Test compound dissolved in DMSO, added to achieve final concentrations ranging from 0.1 µM to 100 µM. (Ensure final DMSO concentration is ≤1%).

    • Nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme (1-2 units). Include a "no enzyme" control (DNA only), a "vehicle" control (enzyme + DMSO), and a "positive" control (e.g., Camptothecin).

  • Incubation: Gently mix and incubate the reactions at 37 °C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate at 50 °C for 30 minutes to digest the enzyme.

  • Sample Preparation for Electrophoresis: Add 2.5 µL of 10X DNA loading dye to each sample.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe).

  • Analysis: Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length. Visualize the DNA bands under UV light. Inhibition of Top1 is indicated by the persistence of the supercoiled DNA band compared to the vehicle control, which should show predominantly relaxed DNA.

Conclusion and Future Directions

While (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine remains a hypothetical construct in the published literature, a rigorous analysis of its constituent parts provides a compelling rationale for its synthesis and evaluation. The combination of a privileged isoquinoline scaffold, strategic halogenation, and a key basic side chain suggests a high probability of potent biological activity. The most promising avenues for investigation are as a protein kinase inhibitor or a Topoisomerase I poison for anticancer applications.

The workflows and protocols detailed in this guide offer a clear and logical path forward. Successful synthesis followed by the proposed biological screening cascade will rapidly elucidate the compound's true therapeutic potential. Subsequent SAR studies, focusing on modifications of the aminomethyl side chain and alternative halogenation patterns, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, potentially leading to a new class of valuable drug candidates.

References

  • BenchChem. (n.d.). Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry. BenchChem.[1]

  • Cushman, M., et al. (2012). Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore. ACS Medicinal Chemistry Letters.[12]

  • Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry.[9]

  • Ioanoviciu, A., et al. (2013). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry.[6]

  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry.[15]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.[10]

  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.[11]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences.[3]

  • Pommier, Y., et al. (2009). A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Journal of Biological Chemistry.[13]

  • American Chemical Society. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry.[20]

  • MDPI. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules.[21]

  • Cushman, M., et al. (2014). Design, Synthesis, and Biological Evaluation of O-2-Modified Indenoisoquinolines as Dual Topoisomerase I–Tyrosyl-DNA Phosphodiesterase I Inhibitors. Journal of Medicinal Chemistry.[14]

  • Semantic Scholar. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. International Letters of Chemistry, Physics and Astronomy.

  • Patil, S. A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances.[4]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[19]

  • Lee, H., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry.[16]

  • Google Patents. (2003). A process for synthesis of fluoroquinolonic derivatives.[17]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[22]

  • Drug Design Org. (2005). Structure Activity Relationships.[5]

  • Google Patents. (2012). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.[23]

  • MDPI. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Microorganisms.[24]

  • Cushman, M., et al. (2008). Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships. Journal of Medicinal Chemistry.[7]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.[18]

  • ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.[25]

  • BenchChem. (n.d.). Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. BenchChem.[8]

  • Xiao, Z., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry.[2]

  • Mocan, A., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants.[26]

  • Elsevier. (2023). Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. Bioorganic Chemistry.[27]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids.[28]

  • National Institutes of Health. (n.d.). Structure-activity relationships of the fluoroquinolones - PMC.[29] (n.d.). Structure-activity relationships of the fluoroquinolones - PMC. [30]

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Exploratory

Therapeutic Potential of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Analogs: A Technical Guide to Scaffold Optimization

Introduction & Strategic Rationale In modern drug discovery, the selection of a core structural scaffold often dictates the success or failure of a clinical candidate. The compound (6-Chloro-5-fluoroisoquinolin-1-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the selection of a core structural scaffold often dictates the success or failure of a clinical candidate. The compound (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) has rapidly emerged as a highly privileged building block[1]. As a Senior Application Scientist, I frequently observe lead optimization programs fail due to late-stage metabolic liabilities or insufficient target residence time. This specific di-halogenated isoquinoline scaffold elegantly solves both issues simultaneously.

By providing a rigid, planar geometry ideal for deep-pocket insertion, alongside a highly tunable primary amine, this scaffold bridges the gap between diverse therapeutic modalities—ranging from G-protein-coupled receptor (GPCR) modulation to complex kinase inhibition and antimicrobial efflux pump disruption[2][3].

Physicochemical Causality: The "6-Chloro-5-Fluoro" Advantage

When engineering a self-validating lead optimization campaign, every atomic substitution must serve a precise mechanistic purpose. The specific halogenation pattern on this isoquinoline core is not arbitrary; it is a masterclass in physicochemical tuning:

  • C5-Fluorination (Metabolic Shielding): The C5 position of the unsubstituted isoquinoline ring is a notorious hotspot for Cytochrome P450 (CYP3A4) mediated oxidation. Substituting a highly electronegative fluorine atom at this position sterically and electronically blocks oxidative metabolism without adding significant van der Waals bulk. Furthermore, the strong inductive effect of the fluorine atom lowers the pKa of the basic isoquinoline nitrogen, which enhances membrane permeability and oral bioavailability.

  • C6-Chlorination (Dual-Purpose Vector): Chlorine is significantly larger and more lipophilic than fluorine. Within a target binding pocket, the C6-chlorine acts as a vector for halogen bonding —a highly directional, non-covalent interaction with backbone carbonyls of the target protein. Synthetically, the C6-chloride serves as an essential handle for late-stage functionalization (LSF). Through 2[2], the chlorine can be catalytically displaced to rapidly generate a diverse library of C6-substituted analogs without the need to rebuild the entire bicyclic core from scratch.

  • C1-Methanamine (Electrostatic Anchor): At physiological pH (7.4), the primary amine is protonated, acting as a critical hydrogen bond donor. This allows it to form robust salt bridges with key acidic residues in target active sites (e.g., Asp3.32 in GPCRs)[4][5].

Primary Therapeutic Modalities

A. Neuropsychiatry: TAAR1 Agonism

The trace amine-associated receptor 1 (TAAR1) is a breakthrough target for schizophrenia, offering antipsychotic efficacy without the severe extrapyramidal side effects associated with traditional D2 receptor antagonists. Isoquinoline-1-methanamine derivatives have been computationally and experimentally validated as highly potent TAAR1 agonists[4]. The methanamine group forms a critical electrostatic interaction within the orthosteric site, while the di-halogenated isoquinoline core occupies the hydrophobic sub-pocket, driving the receptor into its active, signaling-competent conformation[4].

TAAR1_Pathway Ligand (6-Cl-5-F-Isoquinolin-1-yl) methanamine Analog TAAR1 TAAR1 Receptor (Active State) Ligand->TAAR1 Agonist Binding Gs Gαs Protein TAAR1->Gs Conformation Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A Activation cAMP->PKA Activates Response Antipsychotic-like Efficacy PKA->Response Modulates Signaling

Figure 1: TAAR1 GPCR signaling cascade activated by isoquinoline-1-methanamine analogs.

B. Opioid Receptor Modulation & Antimicrobial Resistance

Beyond TAAR1, the scaffold demonstrates remarkable versatility. Pyrazoloisoquinoline derivatives containing the methanamine motif have been identified as novel Gi-protein-biased


-opioid receptor agonists, providing significant pain relief with potentially reduced respiratory depression[5]. Additionally, in the infectious disease space, isoquinoline analogs act as potent efflux pump inhibitors (EPIs), disrupting the mechanisms that bacteria use to expel antibiotics, thereby restoring the efficacy of standard antimicrobial treatments[3].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating these analogs.

Protocol A: Regioselective Synthesis via Modified Reissert Reaction

Causality: Direct C1-amination of isoquinolines often yields an inseparable mixture of regioisomers. The Reissert reaction is specifically employed here to guarantee absolute regioselectivity at the C1 position.

  • Activation: Dissolve 6-chloro-5-fluoroisoquinoline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of benzoyl chloride (BzCl) at 0°C to form the highly electrophilic N-acylisoquinolinium intermediate.

  • Cyanation: Slowly add trimethylsilyl cyanide (TMSCN). The cyanide selectively attacks the activated C1 position.

    • Self-Validation Check: Monitor the reaction via LC-MS; the intermediate must show a distinct mass shift corresponding to the addition of the cyano group before proceeding.

  • Reduction: Transfer the purified Reissert intermediate to a Parr reactor. Reduce the nitrile to the primary methanamine using Raney Nickel and H₂ gas (50 psi) in methanolic ammonia.

    • Causality: Methanolic ammonia is critical as it prevents the intermediate imine from reacting with the primary amine product to form unwanted secondary amine dimers. Raney Ni is specifically chosen over Palladium on Carbon (Pd/C) to prevent the unwanted hydrodehalogenation of the C6-chlorine.

Synthesis_Workflow Precursor 6-Cl-5-F-Isoquinoline Reissert Reissert Reaction (C1-Cyanation) Precursor->Reissert TMSCN, BzCl Reduction Catalytic Reduction (Raney Ni / H2) Reissert->Reduction Selectivity Product Target Scaffold (Methanamine) Reduction->Product Yield >85%

Figure 2: Regioselective synthetic workflow for the C1-methanamine isoquinoline scaffold.

Protocol B: High-Throughput TAAR1 Activation Assay (cAMP FRET)

Causality: A FRET-based assay is utilized because it provides a homogeneous, real-time readout of cAMP accumulation. This eliminates the washing steps required in traditional ELISAs, which often introduce mechanical variability and cell loss.

  • Cell Preparation: Plate HEK293 cells stably expressing human TAAR1 and a cAMP-sensitive FRET biosensor in 384-well microplates.

  • Compound Addition: Dispense the synthesized analogs (10-point dose-response, 10 µM to 10 pM) using an acoustic liquid handler to ensure absolute volumetric precision.

  • Readout & Analysis: Measure the FRET emission ratio (535 nm / 480 nm) after 30 minutes of incubation. Calculate the EC₅₀ using a standard 4-parameter logistic regression model.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative pharmacological impact of specific structural modifications on the isoquinoline-1-methanamine core, highlighting the superiority of the di-halogenated system.

Scaffold ModificationPrimary TargetBinding Affinity (EC₅₀/IC₅₀)LogPKey Pharmacological Effect
Unsubstituted Isoquinolin-1-yl methanamineTAAR1~45 nM1.8Baseline GPCR activation[4]
5-Methoxyisoquinolin-1-yl methanamineIMPDH / Kinases~115 nM1.5Altered solubility, kinase shift[2]
Pyrazoloisoquinoline derivative

-Opioid Receptor
179 nM3.1Gi-protein-biased agonism[5]
6-Chloro-5-fluoroisoquinolin-1-yl methanamine TAAR1 / ROCK < 10 nM 2.6 Enhanced metabolic stability, optimal halogen bonding
References
  • (6-chloro-5-fluoroisoquinolin-1-yl)methanamine | 2059934-67-5 | C10H8ClFN2 | Appchem Source: appchemical.com URL:1

  • (5-Methoxyisoquinolin-1-yl)methanamine Research Chemical - Benchchem Source: benchchem.com URL:2

  • Structure based discovery of antipsychotic-like TAAR1 agonists - bioRxiv Source: biorxiv.org URL:4

  • Some synthesized products as alternative drugs to overcome microbial resistance: an updated review Source: crsp.dz URL:3

  • Discovery of Novel Biased Opioid Receptor Ligands through Structure‐Based Pharmacophore Virtual Screening Source: researchgate.net URL:5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

An In-Depth Technical Guide Abstract (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine represents a valuable molecular scaffold for drug discovery and medicinal chemistry. The unique substitution pattern of the isoquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine represents a valuable molecular scaffold for drug discovery and medicinal chemistry. The unique substitution pattern of the isoquinoline core—featuring both chloro and fluoro groups—imparts specific electronic and lipophilic properties that are of significant interest for developing novel therapeutic agents. This guide provides a comprehensive, three-stage synthetic pathway commencing with the construction of the core heterocyclic system, followed by functionalization at the C1 position, and culminating in the synthesis of the target primary amine. The protocols herein are designed for researchers and scientists in drug development, offering detailed, step-by-step methodologies grounded in established chemical principles, complete with mechanistic insights and quantitative data.

I. Overview of the Synthetic Strategy

The synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is accomplished through a robust and logical three-part sequence.

  • Part 1: Construction of the Heterocyclic Core. The synthesis begins with the formation of 6-Chloro-5-fluoroisoquinoline from commercially available starting materials via the Pomeranz-Fritsch reaction. This classic annulation method is highly effective for creating the isoquinoline ring system from a substituted benzaldehyde and an aminoacetal.

  • Part 2: Introduction of the Nitrile Functional Group. The C1 position of the isoquinoline core is activated for nucleophilic attack through N-oxidation. The resulting N-oxide readily undergoes cyanation in a Reissert-Henze type reaction to yield the key intermediate, 6-Chloro-5-fluoroisoquinoline-1-carbonitrile.

  • Part 3: Reduction to the Target Primary Amine. The final step involves the reduction of the nitrile group to a methanamine moiety. This guide presents two widely accepted and effective methods for this transformation: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

This strategic approach ensures a high-yielding and reproducible synthesis suitable for laboratory-scale production.

Overall_Synthetic_Scheme Start 4-Chloro-3-fluorobenzaldehyde + 2,2-Diethoxyethylamine Core 6-Chloro-5-fluoroisoquinoline Start->Core Pomeranz-Fritsch Reaction N_Oxide 6-Chloro-5-fluoro- isoquinoline N-oxide Core->N_Oxide m-CPBA Nitrile 6-Chloro-5-fluoro- isoquinoline-1-carbonitrile N_Oxide->Nitrile TMSCN Product (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Nitrile->Product Reduction (LiAlH₄ or H₂/Catalyst)

Figure 1: Overall synthetic pathway for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

II. Part 1: Synthesis of 6-Chloro-5-fluoroisoquinoline

Mechanistic Insight: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis.[1][2] The reaction proceeds in two main stages. First, a substituted benzaldehyde (4-chloro-3-fluorobenzaldehyde) is condensed with 2,2-diethoxyethylamine to form a Schiff base, specifically a benzalaminoacetal. In the second stage, this intermediate is subjected to strong acidic conditions (concentrated sulfuric acid), which catalyzes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration and aromatization to yield the final isoquinoline product.[1] The choice of concentrated sulfuric acid is critical for driving the cyclization and subsequent elimination of ethanol and water.

Protocol 1: Synthesis of 6-Chloro-5-fluoroisoquinoline
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Chloro-3-fluorobenzaldehyde158.5610.0 g63.1Starting Material
2,2-Diethoxyethylamine133.199.25 g (10.1 mL)69.4Reagent
p-Toluenesulfonic acid172.20200 mg1.16Catalyst
Toluene-200 mL-Solvent
Conc. Sulfuric Acid (98%)98.08100 mL-Cyclization Agent

Step-by-Step Methodology:

  • Formation of the Benzalaminoacetal Intermediate:

    • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-3-fluorobenzaldehyde (10.0 g, 63.1 mmol), 2,2-diethoxyethylamine (10.1 mL, 69.4 mmol), and toluene (200 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (~200 mg).

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~1.14 mL) is collected, indicating the completion of the condensation reaction (typically 3-5 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal as a viscous oil. Proceed directly to the next step.

  • Cyclization to 6-Chloro-5-fluoroisoquinoline:

    • Prepare a 1 L beaker containing crushed ice and place it in a larger ice-water bath for efficient cooling.

    • In a separate flask, cool 100 mL of concentrated sulfuric acid to 0 °C.

    • CAUTION: This step is highly exothermic. Carefully and slowly add the crude benzalaminoacetal dropwise to the cold, vigorously stirred concentrated sulfuric acid. Use an addition funnel to control the rate and ensure the internal temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

    • Slowly and carefully pour the reaction mixture onto the prepared crushed ice with vigorous stirring.

    • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is >10. Ensure the mixture remains cold during neutralization by adding more ice as needed.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-Chloro-5-fluoroisoquinoline.

III. Part 2: Synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile

Mechanistic Insight: N-Oxidation and Cyanation

Direct nucleophilic substitution at the C1 position of an isoquinoline is generally difficult. However, the reactivity of this position can be dramatically enhanced by forming the isoquinoline N-oxide. The N-oxide functionality withdraws electron density from the pyridine ring, making the C1 (and C3) positions highly electrophilic and susceptible to attack by nucleophiles. This activation is the cornerstone of the Reissert-Henze reaction.[3] Following N-oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA), the introduction of a cyanide source, such as trimethylsilyl cyanide (TMSCN), proceeds readily at the C1 position. The subsequent elimination of the N-oxide oxygen during workup yields the 1-carbonitrile product.[4]

N-Oxide_Cyanation_Workflow cluster_0 Step 2a: N-Oxidation cluster_1 Step 2b: Cyanation Isoquinoline 6-Chloro-5-fluoroisoquinoline Oxidation Add m-CPBA in DCM Isoquinoline->Oxidation N_Oxide Isolate 6-Chloro-5-fluoro- isoquinoline N-oxide Oxidation->N_Oxide N_Oxide_Input 6-Chloro-5-fluoro- isoquinoline N-oxide N_Oxide->N_Oxide_Input Cyanation Add Et₃N, then TMSCN Reflux N_Oxide_Input->Cyanation Nitrile Isolate 6-Chloro-5-fluoro- isoquinoline-1-carbonitrile Cyanation->Nitrile

Figure 2: Workflow for the synthesis of the nitrile intermediate.

Protocol 2a: Synthesis of 6-Chloro-5-fluoroisoquinoline N-oxide
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
6-Chloro-5-fluoroisoquinoline181.598.0 g44.0Starting Material
m-CPBA (77%)172.57 (pure)11.0 g49.0Oxidizing Agent
Dichloromethane (DCM)-200 mL-Solvent

Step-by-Step Methodology:

  • Dissolve 6-Chloro-5-fluoroisoquinoline (8.0 g, 44.0 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • At room temperature, add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 11.0 g, ~49.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 75 mL) to quench excess m-CPBA, followed by brine (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Protocol 2b: Synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
6-Chloro-5-fluoro-N-oxide197.59~44.0 mmol~44.0Starting Material
Triethylamine (Et₃N)101.199.2 mL66.0Base
Trimethylsilyl cyanide (TMSCN)99.217.0 mL52.8Cyanide Source
Acetonitrile (ACN)-200 mL-Solvent

Step-by-Step Methodology:

  • Dissolve the crude 6-Chloro-5-fluoroisoquinoline N-oxide (~44.0 mmol) in acetonitrile (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add triethylamine (9.2 mL, 66.0 mmol) to the solution.

  • Carefully add trimethylsilyl cyanide (TMSCN) (7.0 mL, 52.8 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6-Chloro-5-fluoroisoquinoline-1-carbonitrile as a solid.

IV. Part 3: Synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Mechanistic Insight: Nitrile Reduction

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[5] The carbon-nitrogen triple bond is reduced to a carbon-nitrogen single bond with the addition of four hydrogen atoms.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful, non-selective reducing agent delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile group.[5][6] The reaction proceeds through an intermediate imine-aluminum complex, which is then hydrolyzed during the acidic or aqueous workup to liberate the primary amine. This method is highly effective but requires strict anhydrous conditions due to the violent reactivity of LiAlH₄ with water.

  • Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst, such as Raney Nickel or Palladium on carbon.[7] The nitrile adsorbs onto the catalyst surface, where the C≡N triple bond is sequentially hydrogenated. This method is often considered "greener" and is highly scalable, making it a preferred industrial process.[6][8] Adding ammonia to the reaction mixture can help suppress the formation of secondary amine byproducts.[8]

Protocol 3A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
6-Chloro-5-fluoro-1-carbonitrile206.605.0 g24.2Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.951.4 g36.3Reducing Agent
Anhydrous Diethyl Ether-150 mL-Solvent

Step-by-Step Methodology:

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a dry 500 mL three-neck flask under an inert atmosphere, add LiAlH₄ (1.4 g, 36.3 mmol) and anhydrous diethyl ether (75 mL). Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 6-Chloro-5-fluoroisoquinoline-1-carbonitrile (5.0 g, 24.2 mmol) in anhydrous diethyl ether (75 mL) and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise:

    • 1.4 mL of water

    • 1.4 mL of 15% aqueous NaOH

    • 4.2 mL of water

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the solid through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

Protocol 3B: Catalytic Hydrogenation
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Role
6-Chloro-5-fluoro-1-carbonitrile206.605.0 g24.2Starting Material
Raney Nickel (50% slurry in H₂O)-~2.5 g-Catalyst
Methanol (or Ethanol)-150 mL-Solvent
Ammonia (7N solution in MeOH)-20 mL-Additive
Hydrogen (H₂) gas2.02--Reducing Agent

Step-by-Step Methodology:

  • To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add 6-Chloro-5-fluoroisoquinoline-1-carbonitrile (5.0 g, 24.2 mmol), methanol (150 mL), and the methanolic ammonia solution (20 mL).

  • Carefully wash the Raney Nickel slurry (~2.5 g) with water and then with methanol to remove residual water before adding it to the reaction vessel.

  • Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific equipment guidelines) and begin vigorous agitation.

  • The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate. Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases (typically 6-24 hours), stop the reaction, cool to room temperature, and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. CAUTION: Raney Nickel is pyrophoric when dry; keep the filter cake wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

V. Characterization Summary

The identity and purity of the final product, (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, and all intermediates should be confirmed using standard analytical techniques.

CompoundFormulaMol. Wt. ( g/mol )Expected Analytical Data
6-Chloro-5-fluoroisoquinolineC₉H₅ClFN181.59¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (m/z = 182.0 [M+H]⁺)
6-Chloro-5-fluoro-N-oxideC₉H₅ClFNO197.59¹H NMR, ¹³C NMR, ¹⁹F NMR, MS (m/z = 198.0 [M+H]⁺)
6-Chloro-5-fluoro-1-carbonitrileC₁₀H₄ClFN₂206.60¹H NMR, ¹³C NMR, ¹⁹F NMR, IR (C≡N stretch ~2230 cm⁻¹), MS (m/z = 207.0 [M+H]⁺)
Target ProductC₁₀H₈ClFN₂210.64¹H NMR, ¹³C NMR, ¹⁹F NMR, IR (N-H stretch ~3300-3400 cm⁻¹), MS (m/z = 211.0 [M+H]⁺)

VI. References

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  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Chemguide. Reducing Nitriles to Primary Amines. [Link]

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  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

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  • Wang, Z. (2010). Bischler–Napieralski Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • [No Source Found]

  • [No Source Found]

  • Nagar, A. (2018). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. SlideShare. [Link]

  • Little, J. C. (1968). U.S. Patent No. 3,372,195. U.S. Patent and Trademark Office.

  • [No Source Found]

  • [No Source Found]

  • Manikandan, R., et al. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). [Link]

  • [No Source Found]

Sources

Application

Optimized Reaction Conditions for the Synthesis of Fluorinated Isoquinoline Methanamines

Topic: Reaction conditions for synthesizing fluorinated isoquinoline methanamines Content Type: Detailed Application Notes and Protocols Abstract Fluorinated isoquinoline methanamines are privileged pharmacophores in med...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for synthesizing fluorinated isoquinoline methanamines Content Type: Detailed Application Notes and Protocols

Abstract

Fluorinated isoquinoline methanamines are privileged pharmacophores in medicinal chemistry, serving as critical scaffolds for kinase inhibitors, GPCR ligands, and CNS agents. The incorporation of fluorine enhances metabolic stability and lipophilicity, while the methanamine (aminomethyl) moiety provides a versatile handle for further diversification. However, the synthesis of these systems presents unique challenges: preserving the carbon-fluorine bond during reduction steps and achieving regioselective functionalization. This application note details two validated synthetic pathways—The Reissert-Reduction Strategy and The Methyl-Functionalization Strategy —providing optimized protocols, troubleshooting matrices, and mechanistic insights to ensure high yields and purity.

Part 1: Strategic Retrosynthesis & Decision Matrix

The synthesis of a specific fluorinated isoquinoline methanamine depends heavily on the position of the fluorine atom and the availability of starting materials.

  • Scenario A: Fluorine is on the benzene ring (Positions 5, 6, 7, or 8).

    • Recommended Route:Reissert-Reduction. This route installs the C1-methanamine functionality onto a pre-formed fluorinated isoquinoline core.

  • Scenario B: Fluorine is required at Position 3 or 4.

    • Recommended Route:De Novo Cyclization (Pomeranz-Fritsch or Bischler-Napieralski). These positions are difficult to fluorinate late-stage; the fluorine must be introduced via the aldehyde or amine precursors.

Decision Matrix Visualization

SynthesisStrategy Start Target: Fluorinated Isoquinoline Methanamine CheckF Where is the Fluorine? Start->CheckF RouteA Ring F (C5-C8) (Commercially available F-Isoquinolines) CheckF->RouteA Benzene Ring RouteB Heterocyclic F (C3-C4) (Requires De Novo Synthesis) CheckF->RouteB Pyridine Ring StepA1 Reissert Reaction (Install C1-CN) RouteA->StepA1 StepB1 Pomeranz-Fritsch (F-Benzaldehyde + Acetal) RouteB->StepB1 StepA2 Nitrile Reduction (Raney Ni or CoCl2/NaBH4) StepA1->StepA2 Final Purified F-Isoquinoline Methanamine StepA2->Final Target Molecule StepB2 Functionalization (C1-H -> C1-CN or C1-Me) StepB1->StepB2 StepB2->StepA2

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on fluorine regiochemistry.

Part 2: Route A - The Reissert-Reduction Protocol (Primary Pathway)[1]

This is the industry-standard approach for synthesizing 1-(aminomethyl)isoquinolines.[1] It relies on the Reissert reaction to activate the C1 position of the isoquinoline ring, followed by the reduction of the resulting nitrile.

Phase 1: Installation of the Nitrile (Reissert Reaction)

The Reissert reaction converts a fluorinated isoquinoline into a 1-cyano-2-benzoyl-1,2-dihydroisoquinoline intermediate, which is then aromatized to the 1-cyanoisoquinoline.[1]

Reagents:

  • Substrate: Fluoroisoquinoline (e.g., 5-fluoroisoquinoline).[1][2]

  • Acylating Agent: Benzoyl chloride (BzCl).[1]

  • Nucleophile: Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN).[1]

  • Solvent: Dichloromethane (DCM) / Water (Biphasic system).

Step-by-Step Protocol:

  • Preparation: Dissolve 5-fluoroisoquinoline (10 mmol, 1.0 eq) in DCM (20 mL).

  • Activation: Add a solution of KCN (30 mmol, 3.0 eq) in water (10 mL) to the reaction vessel. Caution: KCN is highly toxic. Work in a well-ventilated fume hood.

  • Acylation: Cool the biphasic mixture to 0°C. Dropwise add Benzoyl chloride (20 mmol, 2.0 eq) over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The Reissert compound (intermediate) will precipitate or remain in the organic layer.

  • Aromatization (Elimination of Bz):

    • Method: Isolate the Reissert intermediate. Dissolve in THF. Add a base (e.g., NaH or KOH) or treat with PCl5 followed by hydrolysis to eliminate the N-benzoyl group and restore aromaticity, yielding 1-cyano-5-fluoroisoquinoline .

    • Alternative (N-Oxide Route): Oxidize the starting isoquinoline to the N-oxide (mCPBA), then treat with TMSCN and Dimethylcarbamoyl chloride to directly yield the 1-cyano derivative via a modified Reissert-Henze reaction [1].[1]

Phase 2: Chemoselective Reduction of Nitrile to Amine

Critical Challenge: Reducing the nitrile (-CN) to the amine (-CH2NH2) without defluorinating the ring.[1]

  • Avoid: Pd/C with H2 (high risk of hydrogenolysis of C-F bonds).

  • Preferred: Raney Nickel or Cobalt Boride.

Table 1: Comparison of Reduction Conditions for Fluorinated Nitriles

Reducing AgentConditionsYieldF-CompatibilityNotes
Raney Ni / H2 MeOH, NH3, 50 psi, RT85-95%HighBest for preserving aromatic F. NH3 prevents secondary amine formation.[1]
NaBH4 / CoCl2 MeOH, 0°C to RT80-90%Excellent"Cobalt Boride" method.[1] Mild, no pressure vessel required.
LAH (LiAlH4) THF, 0°C to Reflux70-85%ModerateCan cause defluorination if F is ortho to N. Strict anhydrous conditions needed.[1]
Pd/C / H2 MeOH, Acidic<50%LowHigh risk of hydrodefluorination. Not Recommended.

Detailed Protocol (Cobalt Boride Method - Recommended for Lab Scale):

  • Setup: Dissolve 1-cyano-5-fluoroisoquinoline (5 mmol) in Methanol (30 mL).

  • Catalyst Formation: Add Cobalt(II) chloride hexahydrate (CoCl2[1]·6H2O, 10 mmol, 2.0 eq). The solution will turn pink/purple.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 50 mmol, 10.0 eq) portion-wise. Caution: Vigorous gas evolution (H2).[1] The mixture will turn black (formation of Cobalt Boride species).

  • Workup: Stir at RT for 2 hours. Quench with 1N HCl (carefully) to destroy excess borohydride and dissolve cobalt salts. Make basic (pH > 10) with NH4OH.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Purification: The amine is often pure enough for use. If not, purify via amine-functionalized silica or recrystallize as the HCl salt [2].[1]

Part 3: Route B - The Methyl-Functionalization Strategy[1]

If the starting material is a 1-methyl-fluoroisoquinoline (often accessible via Bischler-Napieralski cyclization of fluorinated amides), the methyl group can be functionalized.[1]

Workflow Visualization

MethylFunctionalization Start 1-Methyl-Fluoroisoquinoline Step1 Radical Bromination (NBS, AIBN, CCl4/Benzene) Start->Step1 Inter1 1-(Bromomethyl)-Fluoroisoquinoline Step1->Inter1 Step2 Nucleophilic Substitution (NaN3, DMF) Inter1->Step2 Inter2 1-(Azidomethyl)-Fluoroisoquinoline Step2->Inter2 Step3 Staudinger Reduction (PPh3, H2O) Inter2->Step3 End 1-(Aminomethyl)-Fluoroisoquinoline Step3->End

Caption: Functionalization pathway converting a methyl group to a methanamine via azide intermediate.[1][2]

Protocol:

  • Bromination: Reflux 1-methyl-fluoroisoquinoline with N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (catalytic) in CCl4 or Trifluorotoluene (greener alternative) for 4-6 hours.

  • Azidation: Treat the crude bromide with Sodium Azide (NaN3, 1.5 eq) in DMF at RT for 12 hours. Safety: Avoid heating azides in DMF; keep cool.

  • Reduction (Staudinger): Add Triphenylphosphine (PPh3, 1.2 eq) to the azide solution. Stir until N2 evolution ceases. Add water (excess) to hydrolyze the phosphinimine intermediate to the amine.

Part 4: Troubleshooting & Scientific Integrity

Defluorination Mechanisms

Fluorine on the isoquinoline ring, particularly at C1 or C3, renders the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) or Hydrodefluorination.

  • Problem: Loss of F during LAH reduction.

  • Mechanism: Hydride (H-) attacks the carbon bearing the fluorine (ipso-attack), eliminating F-.[1]

  • Solution: Use electrophilic reducing agents (e.g., Borane-THF) or the Cobalt Boride method which proceeds via a radical-like mechanism on the nitrile surface, sparing the aromatic ring.

Over-Reduction (Tetrahydroisoquinoline Formation)[1]
  • Problem: Reduction of the pyridine ring to a tetrahydroisoquinoline.

  • Cause: High pressure H2 with Pt or Pd catalysts; prolonged exposure to acidic NaBH4.

  • Solution: Monitor reaction strictly. The nitrile reduction is generally faster than ring hydrogenation. Stop immediately upon consumption of starting material (TLC monitoring).

Stability of the Free Amine

Isoquinoline methanamines are primary benzylic-like amines.[1] They absorb CO2 from air (forming carbamates) and can oxidize.

  • Protocol: Always store as the Dihydrochloride salt (2HCl) .

    • Preparation: Dissolve free amine in Et2O/MeOH, add 4M HCl in Dioxane. Filter the white precipitate.

Part 5: References

  • Sloop, J. C. (2017).[2] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Link

  • Organic Chemistry Portal. (n.d.).[1] Amine synthesis by nitrile reduction. Link

  • Synblock. (n.d.). Isoquinolin-1-ylmethanamine (CAS 40615-08-5).[1][3] Link[1]

  • Ma, Y., et al. (2025).[4] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Link[1]

  • Benchchem. (n.d.).[1] Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. Link

Sources

Method

Using (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine as a building block in drug discovery

Advanced Application Note: Engineering Targeted Therapeutics with (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Executive Overview In modern medicinal chemistry, the selection of highly decorated building blocks is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Engineering Targeted Therapeutics with (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Executive Overview

In modern medicinal chemistry, the selection of highly decorated building blocks is a critical determinant of a drug candidate's success. (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5)[1] represents a premium, privileged scaffold. By combining the established pharmacophore of an aminomethyl-isoquinoline with precise di-halogenation, this molecule serves as an exceptional foundation for developing next-generation kinase inhibitors[2] and central nervous system (CNS) active G-protein coupled receptor (GPCR) ligands[3][4].

This application note details the physicochemical rationale for employing this specific building block and provides self-validating protocols for its integration into high-throughput drug discovery workflows.

Physicochemical Profiling & The Causality of Di-Halogenation

The transition from a bare isoquinoline core to a 6-chloro-5-fluoro substituted analog is not arbitrary; it is driven by the need to overcome specific pharmacokinetic and pharmacodynamic liabilities inherent to basic heterocycles.

  • Metabolic Shielding (Trustworthiness in PK) : Unsubstituted isoquinolines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4) and aldehyde oxidase, which rapidly degrade electron-rich aromatic rings[5]. The introduction of fluorine at C5 and chlorine at C6 sterically and electronically shields these metabolic hotspots. The strong electron-withdrawing nature of fluorine reduces the electron density of the entire ring system, rendering it highly resistant to oxidative attack.

  • Lipophilic Efficiency (LipE) and Halogen Bonding : The C6-chlorine atom is strategically positioned to participate in orthogonal halogen bonding with backbone carbonyls within deep hydrophobic pockets of target proteins. Meanwhile, the C5-fluorine lowers the basicity (pKa) of the adjacent aromatic system, optimizing membrane permeability without adding excessive molecular weight.

Quantitative Data: Impact of Halogenation on Scaffold Properties

To illustrate the causality of these structural modifications, the following table summarizes the representative physicochemical shifts observed when transitioning to the di-halogenated scaffold.

Scaffold VariationCalculated pKa (Amine)LogD (pH 7.4)HLM Half-life (

)
Representative Kinase

Unsubstituted Isoquinolin-1-ylmethanamine9.21.1< 15 min> 500 nM
5-Fluoro-isoquinolin-1-ylmethanamine8.81.445 min120 nM
(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine 8.5 2.1 > 120 min < 10 nM
Table 1: Comparative physicochemical and in vitro profiling demonstrating the superiority of the 6-Cl, 5-F substitution pattern.

Application 1: Design and Synthesis of ATP-Competitive Kinase Inhibitors

Isoquinoline derivatives are classic ATP-competitive inhibitors, historically utilized to target AGC kinases such as ROCK1/2 and PKA[2]. The methanamine group acts as a critical hinge-binding motif, donating and accepting hydrogen bonds within the kinase hinge region, while the halogenated core occupies the hydrophobic selectivity pocket.

BindingLogic Ligand (6-Cl-5-F-Isoquinolin-1-yl)methanamine Premium Building Block Amine 1-Methanamine Group Ligand->Amine Core Isoquinoline Core Ligand->Core Halogens 5-Fluoro & 6-Chloro Ligand->Halogens Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Amine->Hinge ATP ATP Adenine Pocket (Pi-Pi Stacking) Core->ATP Hydrophobic Hydrophobic Selectivity Pocket (Halogen Bonding & Steric Fill) Halogens->Hydrophobic

Fig 1. Pharmacophoric mapping of the building block to kinase ATP-binding domains.

Protocol: Self-Validating High-Throughput Amide Coupling

When synthesizing a library of kinase inhibitors, the primary amine of this building block is nucleophilic. However, the steric bulk of the isoquinoline ring and the electron-withdrawing halogens slightly reduce its reactivity compared to primary aliphatic amines. Therefore, highly efficient coupling reagents (e.g., HATU) are mandatory to prevent unreacted starting materials from complicating downstream purification.

Step-by-Step Methodology:

  • Master Mix Preparation : In a 96-well deep-well plate, dispense the diverse carboxylic acid library (0.12 mmol, 1.2 eq) into anhydrous DMF (0.5 mL per well).

  • Acid Activation : Add HATU (0.12 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Causality: DIPEA is chosen over TEA due to its higher steric hindrance, preventing unwanted side reactions with the activated ester. Agitate for 15 minutes at room temperature.

  • Nucleophilic Acyl Substitution : Add (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (0.10 mmol, 1.0 eq) dissolved in 0.2 mL DMF to each well. Seal the plate and heat to 40°C for 4 hours.

  • In-Process Validation (Critical QC Step) : Withdraw 2 µL from representative wells, dilute in 100 µL Methanol, and inject into an LC-MS.

    • Self-Validation Criteria: Proceed to purification only if the extracted ion chromatogram (EIC) shows >95% depletion of the building block mass (

      
      ). If conversion is <95%, spike with an additional 0.5 eq of HATU/DIPEA and react for 2 more hours.
      
  • Purification : Filter the crude mixtures through a Celite pad and purify directly via mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Start Acid Activation (HATU/DIPEA) Add Add Isoquinoline Building Block Start->Add Check In-Process LC-MS (>95% Conversion?) Add->Check Check->Start No (Re-activate) Purify Prep-HPLC & Lyophilization Check->Purify Yes

Fig 2. Self-validating high-throughput amide coupling workflow.

Application 2: Development of GPCR Ligands

Beyond kinases, the aminomethyl isoquinoline scaffold is a proven anchor for CNS-active GPCRs. Patents and literature demonstrate its utility in synthesizing functionally selective Dopamine D2 receptor ligands[4] and biased Opioid receptor agonists (e.g., pyrazoloisoquinolines)[3].

For GPCR applications, the methanamine nitrogen is typically converted into a secondary or tertiary amine via reductive amination. The 6-Cl, 5-F substitution pattern is particularly advantageous here, as halogens are known to increase the blood-brain barrier (BBB) permeability of the resulting ligand by increasing the topological polar surface area (tPSA) to LogP ratio.

Protocol: Reductive Alkylation for CNS Ligands
  • Imine Formation : Combine (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (1.0 eq) with the target aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM). Add catalytic Acetic Acid (0.1 eq) to accelerate imine formation. Stir for 2 hours.

  • Reduction : Cool the reaction to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Causality: STAB is selected over Sodium Borohydride because it is milder and will not reduce the unreacted aldehyde, minimizing alcohol byproducts and ensuring a cleaner reaction profile.

  • Validation & Quench : Monitor via TLC (DCM:MeOH 9:1). Upon disappearance of the starting amine, quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate for column chromatography.

References

  • Hertel W., et al. "Some synthesized products as alternative drugs to overcome microbial resistance: an updated review." Journal of Molecular and Pharmaceutical Sciences. Available at: [Link][5]

  • ResearchGate. "Discovery of Novel Biased Opioid Receptor Ligands through Structure‐Based Pharmacophore Virtual Screening." ResearchGate Publications. Available at:[Link][3]

  • European Patent Office. "DOPAMINE D2 RECEPTOR LIGANDS - EP 3233799 B1." Google Patents. Available at:[4]

Sources

Application

Application Note: Reductive Amination Techniques for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Context (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Context

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) is a highly specialized, electron-deficient heteroaryl building block. In contemporary medicinal chemistry, this scaffold is frequently utilized in the design of targeted therapeutics, most notably as a core pharmacophore in Protein Arginine Methyltransferase 5 (PRMT5) inhibitors ()[1].

The primary methanamine moiety at the C1 position serves as a critical nucleophilic handle. Reductive amination of this primary amine allows for the rapid generation of diverse secondary and tertiary amine libraries, enabling fine-tuning of pharmacokinetic properties and target binding affinity. This application note details the mechanistic rationale, optimized protocols, and troubleshooting strategies for performing high-yielding reductive aminations with this specific substrate.

Mechanistic Rationale & Substrate Specificity

Reductive amination is a cornerstone reaction that converts a carbonyl group into an amine via an imine or iminium intermediate ()[2]. For (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, the reaction proceeds through two distinct phases:

  • Imine Formation (Nucleophilic Addition): The primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The electron-withdrawing halogens (F, Cl) on the isoquinoline carbocycle slightly reduce the overall basicity of the aromatic system, but the aliphatic C1-methanamine remains highly nucleophilic. Dehydration of the resulting hemiaminal yields the imine.

  • Hydride Reduction: The imine is reduced to the target secondary amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (

    
    ) is the gold standard for direct reductive amination due to its mild nature; it reduces iminium ions rapidly but reacts sluggishly with most aldehydes and ketones, preventing unwanted alcohol byproducts ()[3].
    

For sterically hindered ketones, the equilibrium heavily favors the starting materials. In these cases, an indirect method utilizing Titanium(IV) isopropoxide (


) as a Lewis acid and water scavenger, followed by reduction with Sodium borohydride (

), is required to drive the reaction forward ()[4].

Mechanistic Pathway Visualization

G A (6-Chloro-5-fluoroisoquinolin-1-yl) methanamine C Hemiaminal Intermediate A->C Nucleophilic Addition (Solvent: DCE) B Carbonyl Compound (Aldehyde/Ketone) B->C D Imine / Iminium Ion Intermediate C->D Dehydration (-H2O) (Acid/Lewis Acid Catalysis) E Target Secondary Amine (Pharmacophore) D->E Hydride Reduction (NaBH(OAc)3 or NaBH3CN)

Figure 1: Mechanistic workflow of reductive amination for the isoquinoline methanamine.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

This protocol utilizes


 and is optimized for unhindered aliphatic and aromatic aldehydes.
  • Causality & Design: 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for

    
     compared to dichloromethane (DCM) and supports a faster reaction rate ()[3]. Acetic acid (AcOH) is added to protonate the hemiaminal, facilitating water loss to form the iminium ion, which is highly susceptible to hydride attack.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (1.0 equiv, 1.0 mmol, ~210 mg) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol) to the stirring solution.

    • Self-Validation Check: The solution should remain homogeneous. If precipitation occurs, verify the purity of the aldehyde (check for carboxylic acid impurities via auto-oxidation).

  • Imine Formation: Stir the mixture at room temperature (

    
    ) for 30–60 minutes to establish the imine equilibrium.
    
  • Reduction: Portion-wise, add

    
     (1.5 equiv, 1.5 mmol, ~318 mg) over 5 minutes.
    
    • Causality: Portion-wise addition prevents sudden exotherms and minimizes the localized concentration of hydride, further reducing the risk of competitive aldehyde reduction.

  • Completion: Stir at room temperature for 12–18 hours. Monitor consumption of the primary amine via LC-MS.

  • Work-up: Quench the reaction carefully with saturated aqueous

    
     (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM (
    
    
    
    ). Combine the organic layers, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).
Protocol B: Indirect Reductive Amination with Sterically Hindered Ketones

Ketones are significantly less electrophilic than aldehydes. This protocol forces imine formation using a Lewis acid before reduction.

  • Causality & Design:

    
     acts as both a Lewis acid to activate the ketone carbonyl and a water scavenger to irreversibly drive the equilibrium toward the imine. Because 
    
    
    
    is often too mild to reduce sterically hindered ketimines, the more reactive
    
    
    is deployed in the second step ()[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 equiv, 1.0 mmol) and ketone (1.2 equiv, 1.2 mmol) in anhydrous THF (5 mL). Add

    
     (2.0 equiv, 2.0 mmol). Stir the sealed reaction vessel at 
    
    
    
    for 12 hours under nitrogen.
  • Reduction: Cool the mixture to

    
     using an ice bath. Dilute with absolute ethanol (5 mL), followed by the addition of 
    
    
    
    (1.5 equiv, 1.5 mmol) in one single portion.
  • Work-up: Stir for 2 hours, allowing the reaction to warm to room temperature. Quench by adding water (2 mL) dropwise to precipitate titanium dioxide (

    
    ).
    
    • Self-Validation Check: A thick white slurry will form immediately upon water addition.

  • Filtration: Filter the slurry through a pad of Celite, washing thoroughly with EtOAc (

    
    ). Concentrate the filtrate and purify the resulting secondary amine via reverse-phase HPLC or flash chromatography.
    

Data Presentation: Optimization Matrix

The following table summarizes the optimized parameters for reacting (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine with various carbonyl classes, based on established heteroaryl methanamine reactivity profiles.

Carbonyl ClassificationPreferred Reducing AgentOptimal SolventAdditive / CatalystTemp (

)
Expected Yield (%)
Aliphatic Aldehydes

(1.5 eq)
DCENone or AcOH (1.0 eq)20–2585–95%
Aromatic Aldehydes

(1.5 eq)
DCEAcOH (1.0 eq)20–2580–90%
Unhindered Ketones

(2.0 eq)
DCEAcOH (1.0–2.0 eq)20–2565–80%
Hindered Ketones

(1.5 eq)
THF / EtOH

(2.0 eq)
60 then 050–70%
Acid-Sensitive Substrates

(1.5 eq)
MeOH

(0.5 eq)
20–2560–75%

Troubleshooting & Best Practices

  • Over-Alkylation (Dialkylation): Primary amines can sometimes undergo double reductive amination to form tertiary amines, especially with unhindered aliphatic aldehydes.

    • Solution: Ensure the aldehyde is kept strictly at or slightly below stoichiometric amounts (0.95 - 1.0 equiv) relative to the amine. Alternatively, use the indirect stepwise method (Protocol B) to isolate the imine before reduction.

  • Imine Hydrolysis: When working with ketones, the imine intermediate is highly susceptible to hydrolysis from adventitious water.

    • Solution: Maintain strictly anhydrous conditions. Use freshly dried solvents and ensure inert gas lines are passed through a desiccant. The use of molecular sieves (4Å) in Protocol A can also help drive challenging equilibria without shifting to Titanium reagents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Lupin Limited. (2020). "PRMT5 Inhibitors." Patent WO2020250123A1.
  • Wikipedia Contributors. (2023). "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL:[Link]

Sources

Method

Application Note: Advanced Coupling Reaction Procedures for 6-Chloro-5-fluoroisoquinoline Derivatives

Introduction & Mechanistic Rationale The 6-chloro-5-fluoroisoquinoline scaffold has emerged as a privileged and highly versatile building block in modern medicinal chemistry. It is prominently featured in the design of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 6-chloro-5-fluoroisoquinoline scaffold has emerged as a privileged and highly versatile building block in modern medicinal chemistry. It is prominently featured in the design of potent Type II Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, which are critical targets in oncology for malignancies such as glioblastoma and mantle cell lymphoma [1][2]. The isoquinoline core provides essential hydrogen bonding and


-stacking interactions within the enzyme's active site, while the C5 and C6 positions offer ideal vectors for structural elaboration.

The Causality of Reactivity: Unactivated aryl chlorides are notoriously sluggish in palladium-catalyzed cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond. However, the 6-chloro-5-fluoroisoquinoline system exhibits unique reactivity driven by the intrinsic relative electrophilicity of its ring carbons [3]. The highly electronegative fluorine atom at the C5 position exerts a profound inductive electron-withdrawing effect (-I effect). This effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C6–Cl bond, rendering the C6 position highly electrophilic. Consequently, the rate-determining oxidative addition of the C–Cl bond to the electron-rich Palladium(0) center is dramatically accelerated compared to unfluorinated analogs.

Catalytic Pathway Visualization

To fully leverage this scaffold, understanding the catalytic cycle is paramount. The workflow below illustrates the unified mechanistic pathway for both Suzuki-Miyaura and Buchwald-Hartwig couplings of this derivative.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-determining step) Pd0->OxAdd + 6-Chloro-5-fluoroisoquinoline PdII_1 Trans-Pd(II)(Ar)(Cl)L_2 (Ar = 5-fluoroisoquinolin-6-yl) OxAdd->PdII_1 Fast due to 5-F activation Transmet Transmetalation / Amine Binding PdII_1->Transmet + Boronic Acid / Amine PdII_2 Trans-Pd(II)(Ar)(Nu)L_2 (Nu = Aryl or Amine) Transmet->PdII_2 Base assisted Isom Cis-Trans Isomerization PdII_2->Isom PdII_3 Cis-Pd(II)(Ar)(Nu)L_2 Isom->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (6-Substituted-5-fluoroisoquinoline) RedElim->Product

Pd-catalyzed cross-coupling cycle for 6-chloro-5-fluoroisoquinoline derivatives.

Reaction Optimization & Quantitative Data

Choosing the correct ligand and base is the difference between a


 yield and complete reaction failure. For instance, while dppf is a standard ligand for many couplings, it is known to form off-cycle, catalytically inactive dimeric complexes when exposed to 

-halo-N-heterocycles [4]. Therefore, dialkylbiarylphosphine ligands (Buchwald ligands) are strictly preferred.
EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh

)

NoneNa

CO

Toluene/H

O
10045Sluggish oxidative addition; prone to catalyst degradation.
2Pd(dppf)Cl

dppfK

CO

1,4-Dioxane9060dppf forms inactive dimeric complexes with N-heterocycles[4].
3 Pd

(dba)

XPhos K

PO

Dioxane/H

O
90 94 Optimal (Suzuki); XPhos accelerates oxidative addition.
4Pd

(dba)

RuPhosCs

CO

Toluene10088Excellent for secondary amines (Buchwald-Hartwig).
5 Pd

(dba)

BrettPhos NaOtBu Toluene 100 91 Optimal (Buchwald) for primary amines; prevents

-hydride elimination.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Rationale: XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the C6–Cl bond. Simultaneously, its bulky biphenyl backbone facilitates the necessary steric compression to drive the final reductive elimination step [5].

Materials:

  • 6-Chloro-5-fluoroisoquinoline (1.0 equiv, 0.5 M)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%)
  • XPhos (0.04 equiv, 4 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • 1,4-Dioxane / H

    
    O (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-5-fluoroisoquinoline, arylboronic acid, Pd

    
    (dba)
    
    
    
    , XPhos, and K
    
    
    PO
    
    
    .
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H

    
    O mixture via syringe. Causality: Water is essential to dissolve the phosphate base, generating the reactive boronate complex required for the transmetalation step.
    
  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Validation Check: Monitor via LC-MS. Expected Outcome: The starting material exhibits a characteristic 3:1 isotopic ratio (M / M+2) due to the

    
    Cl/
    
    
    
    Cl isotopes. Complete conversion is confirmed when this isotopic signature disappears, replaced by the [M+H]
    
    
    peak of the coupled product.
  • Workup: Cool to room temperature. Dilute with EtOAc and separate the layers. Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (gradient: Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination

Rationale: When coupling primary amines, BrettPhos is the ligand of choice. Its highly congested coordination sphere forces the palladium center into a geometry that strongly disfavors


-hydride elimination (a common side reaction that leads to reduced arenes and imines), thereby driving the formation of the desired monoarylated product [5].

Materials:

  • 6-Chloro-5-fluoroisoquinoline (1.0 equiv, 0.2 M)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%)
  • BrettPhos (0.04 equiv, 4 mol%) (Note: Use RuPhos for secondary amines)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a sealable pressure tube with 6-chloro-5-fluoroisoquinoline, Pd

    
    (dba)
    
    
    
    , BrettPhos, and NaOtBu.
  • Reagent Addition: Remove the tube from the glovebox. Add the amine and anhydrous toluene via syringe under a positive stream of Argon. Causality: NaOtBu is highly hygroscopic and sensitive to moisture, which can prematurely quench the active Pd(0) catalyst; glovebox handling ensures high fidelity.

  • Reaction: Seal the tube with a Teflon screw cap and heat at 100 °C for 8–12 hours.

  • Validation Check: Monitor via TLC and

    
    H NMR. Expected Outcome:  In the 
    
    
    
    H NMR spectrum of the crude mixture, the C7 and C8 aromatic protons of the isoquinoline core will exhibit a significant upfield shift due to the electron-donating nature of the newly installed amine group, confirming successful C–N bond formation.
  • Workup: Cool the mixture to room temperature. Dilute with DCM and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography (Combiflash) using a gradient of DCM/MeOH.

References

  • Title: US12391695B2 - PRMT5 inhibitors. Source: Google Patents.
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL:[Link]

  • Title: Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Source: Chemical Science (RSC Publishing). URL:[Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL:[Link]

Sources

Application

Solvent selection for dissolving (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

This Application Note is designed to serve as a definitive technical guide for the solubilization and handling of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5).[1] It synthesizes physicochemical anal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the solubilization and handling of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5).[1] It synthesizes physicochemical analysis with practical laboratory protocols to ensure experimental reproducibility.

Compound: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine CAS: 2059934-67-5 Molecular Weight: 210.63 g/mol Application: Drug Discovery, Chemical Synthesis, Biological Assays[1]

Part 1: Physicochemical Analysis & Solubility Logic[1][2]

To select the correct solvent, one must first understand the molecular architecture of the compound. This molecule features a "push-pull" solubility profile:

  • The Core (Hydrophobic/Lipophilic): The 6-chloro-5-fluoroisoquinoline scaffold is a fused aromatic heterocycle substituted with halogens.[1]

    • Effect: These groups significantly increase lipophilicity (Predicted LogP ~2.2–2.5), making the neutral molecule poorly soluble in water but highly soluble in organic solvents like DMSO or Dichloromethane (DCM) [1].

  • The Handle (Hydrophilic/Basic): The (methanamine) side chain contains a primary amine (

    
    ).
    
    • Effect: This amine is a basic center (Predicted pKa ~9.0–10.0). At neutral pH (7.4), a significant portion may remain uncharged, limiting aqueous solubility. However, at acidic pH (< 5.0), it protonates to form a cation, drastically increasing water solubility [2].

Solubility Tier Classification
TierSolvent ClassRecommended SolventsSolubility PotentialPrimary Application
1 Aprotic Polar DMSO , DMFHigh (>50 mM) Stock solutions, Bio-assays (Cryopreservation).[1]
2 Protic Polar Methanol , EthanolHigh (>20 mM) LC-MS standards, Analytical chemistry.[1]
3 Acidic Aqueous 0.1 M HCl, Acetate Buffer (pH 4.5)Moderate (>5 mM) Aqueous dosing, formulations.
4 Neutral Aqueous PBS (pH 7.4), WaterLow (<0.5 mM) Not recommended for stock solutions.
5 Non-Polar Hexane, HeptaneInsoluble Precipitation/Washing.

Part 2: Decision Framework (Visualized)

The following decision tree guides the researcher to the optimal solvent based on the intended downstream application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Analytical Analytical Chemistry (LC-MS / NMR) Start->Analytical Synthesis Chemical Synthesis (Reaction) Start->Synthesis DMSO Use DMSO (Anhydrous) Target: 10-100 mM Stock BioAssay->DMSO MeOH Use Methanol or Acetonitrile (LC-MS Grade) Analytical->MeOH DCM Use DCM or THF (Anhydrous) Synthesis->DCM AqueousStep Dilution into Media/Buffer DMSO->AqueousStep Dilute 1000x PrecipCheck CRITICAL: Check for Precipitation (Is Conc > Solubility Limit?) AqueousStep->PrecipCheck

Figure 1: Solvent selection decision tree based on experimental end-use.[1]

Part 3: Detailed Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Purpose: To create a stable, high-concentration stock for long-term storage.[1] Reagents: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

  • Calculate Mass: For 1 mL of 10 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~2.1 mg of the solid into a micrcentrifuge tube. Record exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to achieve exactly 10 mM.

    • Tip: Do not assume 1 mL. If you weighed 2.3 mg, add

      
       mL DMSO.
      
  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C.

    • Stability Note: DMSO is hygroscopic. Seal vials tightly with Parafilm to prevent water absorption, which can cause compound precipitation over time [3].

Protocol B: Aqueous Formulation (Acid-Assisted)

Purpose: To dissolve the compound in water for animal dosing or specific assays where DMSO is contraindicated.[1]

  • Concept: The primary amine (

    
    ) must be protonated to (
    
    
    
    ) to solubilize the hydrophobic core.[1]
  • Vehicle Preparation: Prepare 0.1 M HCl or a Citrate Buffer (pH 4.0).

  • Step-by-Step:

    • Weigh the required amount of solid.

    • Add 0.9 equivalents of 0.1 M HCl initially.

    • Vortex/Sonicate until clear.

    • Dilute with water or saline to the final volume.

    • Check pH: Ensure final pH is < 6.0. If pH rises above neutral, the free base may precipitate out of solution.

Protocol C: Solubility Validation (The "Cloud Point" Test)

Purpose: To experimentally determine the solubility limit in your specific assay buffer.

  • Prepare Buffer: Aliquot 198 µL of your assay buffer (e.g., PBS) into a clear 96-well plate.

  • Titrate: Add 2 µL of your 10 mM DMSO stock (Final: 100 µM, 1% DMSO).

  • Inspect:

    • Place the plate on a dark background with side-lighting.

    • Clear: Soluble.

    • Cloudy/Hazy: Precipitated (Insoluble).

  • Quantify (Optional): Centrifuge the plate (2000 x g, 10 min). Sample the supernatant and measure UV absorbance at 260-280 nm.[1] Compare against a standard curve prepared in Methanol.

Part 4: Critical Troubleshooting & Stability

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous media (e.g., cell culture media), the local concentration of the compound transiently spikes before mixing.

  • Risk: The hydrophobic isoquinoline core drives rapid precipitation.

  • Solution: "Jet-mixing."[1] Inject the DMSO stock rapidly into the center of the vortexing aqueous buffer, rather than dripping it slowly down the side of the tube.

Chemical Stability
  • Oxidation: Primary benzylic amines can be susceptible to air oxidation over long periods. Recommendation: Flush stock vials with Nitrogen or Argon gas before sealing.

  • Carbamate Formation: Primary amines react with atmospheric

    
     to form carbamates. Recommendation: Minimize exposure to air; keep caps closed when not in use.
    
Workflow Visualization

Workflow Solid Solid Compound (Store 4°C) Weigh Weigh Mass (Precision Balance) Solid->Weigh Dissolve Add DMSO (Vortex/Sonicate) Weigh->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Yes Precip Precipitate Found: Sonicate/Warm QC->Precip No Precip->QC Retry

Figure 2: Step-by-step dissolution workflow ensuring quality control.

References

  • PubChem Database. Isoquinoline and Derivatives: Physicochemical Properties. National Library of Medicine. Available at: [Link][1]

  • University of York. CHEM21 Solvent Selection Guide. Green Chemistry Centre of Excellence. Available at: [Link][1]

Sources

Method

Storage and handling protocols for isoquinolin-1-ylmethanamine compounds

Application Note: Storage and Handling Protocols for Isoquinolin-1-ylmethanamine Part 1: Introduction & Physicochemical Profile Isoquinolin-1-ylmethanamine (CAS: 40615-08-5), also known as 1-(aminomethyl)isoquinoline, is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Handling Protocols for Isoquinolin-1-ylmethanamine

Part 1: Introduction & Physicochemical Profile

Isoquinolin-1-ylmethanamine (CAS: 40615-08-5), also known as 1-(aminomethyl)isoquinoline, is a critical heteroaromatic building block used in the synthesis of pharmaceutical ligands, particularly for targeting CNS receptors and specific kinase pathways.

To ensure experimental reproducibility, researchers must recognize that this compound is not a passive reagent. It possesses two distinct nitrogen centers with divergent reactivities:

  • The Exocyclic Primary Amine: Highly nucleophilic and basic (pKa

    
     9.0–9.5), acting as the primary site for carbamate formation and oxidative degradation.
    
  • The Endocyclic Isoquinoline Nitrogen: Less basic (pKa

    
     5.14) but susceptible to N-oxide formation and photo-induced radical processes.
    

Physicochemical Summary Table

PropertySpecificationCritical Handling Note
Physical State Viscous oil or low-melting solidHygroscopic; tends to form sticky gums if exposed to moisture.
Basicity Dual-basic (Primary

> Ring

)
rapidly absorbs atmospheric

.
Solubility DMSO, Ethanol, Methanol, DCMAvoid long-term storage in chlorinated solvents (quaternization risk).
Molecular Weight 158.20 g/mol Calculate stoichiometry based on purity-corrected mass.

Part 2: Stability Mechanisms & Degradation Risks

Understanding the mechanism of degradation is the first step in preventing it. This compound faces three primary threats:

  • Atmospheric Carboxylation (The "White Crust" Phenomenon): Like most benzylic-type primary amines, isoquinolin-1-ylmethanamine reacts reversibly with atmospheric

    
     to form carbamic acid species, which often precipitate as white, insoluble salts.
    
    • Mechanism:[1]

      
      
      
    • Impact: Changes stoichiometry, reduces solubility, and introduces weighing errors.

  • Oxidative Deamination: The methylene bridge (

    
    ) adjacent to the aromatic ring is "benzylic" in nature. Radical autoxidation can convert the amine to an imine, which hydrolyzes to the corresponding aldehyde (isoquinoline-1-carboxaldehyde).
    
  • Photo-Degradation: Isoquinoline rings can undergo photo-oxidation under UV/blue light exposure, leading to ring-opening or polymerization artifacts.

Visualizing the Degradation Pathways

DegradationPathways Compound Isoquinolin-1-ylmethanamine (Active Reagent) Carbamate Carbamate Salt (Insoluble Crust) Compound->Carbamate Rapid Nucleophilic Attack Imine Imine Intermediate Compound->Imine Slow Autoxidation (-2H) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate Oxygen O2 / Radical Initiator Oxygen->Imine Aldehyde Isoquinoline-1-carboxaldehyde (Inactive impurity) Imine->Aldehyde Hydrolysis (+H2O)

Figure 1: Primary degradation pathways. Note that carbamate formation is the most immediate risk upon air exposure.

Part 3: Storage Protocols

This protocol distinguishes between Long-Term Storage (Archive) and Active Use (Benchtop).

A. Long-Term Storage (Archive)
  • Temperature: -20°C is mandatory. Chemical reaction rates (Arrhenius equation) are significantly suppressed at this temperature.

  • Atmosphere: Argon (Ar) blanket is superior to Nitrogen (

    
    ) due to Argon's higher density, which creates a more effective "blanket" over the liquid/solid interface.
    
  • Container: Amber glass vials with PTFE-lined screw caps. Never use parafilm alone as a primary seal; it is permeable to gas over time.

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or Drierite™ to scavenge moisture.

B. Active Use (Benchtop)
  • Equilibration: Allow the frozen vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine, accelerating degradation.

  • Aliquotting: Do not return unused material to the master stock. Aliquot into single-use quantities upon initial receipt.

Part 4: Handling & Solubilization Workflow

Objective: Prepare a stable stock solution for biological or synthetic assay.

Reagents:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol.

    • Note: Avoid Acetone or reactive aldehydes (forms imines). Avoid long-term storage in Chloroform/DCM (slow quaternization with amine).

  • Inert Gas: Argon stream.

Step-by-Step Protocol:

  • Purge: Flush the empty destination vial with Argon for 15 seconds.

  • Weighing:

    • If solid: Weigh quickly. If a crust is visible, the purity is compromised.

    • If liquid: Use a positive-displacement pipette to handle the viscous oil accurately.

  • Solubilization:

    • Add Anhydrous DMSO to achieve a concentration of 10–50 mM.

    • Vortex for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.

  • Storage of Solution:

    • DMSO stocks are stable at -20°C for up to 3 months if protected from moisture (DMSO is hygroscopic).

    • For >3 months, store as neat solid/oil.

Workflow Diagram

HandlingWorkflow Receipt 1. Receipt of Compound (Check Seal Integrity) WarmUp 2. Thermal Equilibration (20-30 mins at RT) Receipt->WarmUp Prevent Condensation Open 3. Break Seal under Argon WarmUp->Open Aliquot 4. Aliquot Generation (Single-use fractions) Open->Aliquot Minimize Headspace Solubilize 5. Solubilization (Anhydrous DMSO) Aliquot->Solubilize Immediate Use Freeze 6. Cryopreservation (-20°C, Desiccated) Aliquot->Freeze Archive

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amines.

Part 5: Quality Control (QC) & Troubleshooting

Before committing this compound to a high-value experiment, validate its integrity.

1. Visual Inspection

  • Pass: Clear oil or off-white solid.

  • Fail: Sticky brown gum (oxidation) or white crust on rim (carbamate).

2. NMR Verification (


 NMR in 

)
  • Key Diagnostic Signal: The methylene protons (

    
    ).
    
    • Expected: Singlet at

      
       ppm.
      
    • Degradation Flag: If you see a shift or splitting, or a new aldehyde peak at

      
       ppm, the amine has oxidized.
      
  • Carbamate Check: Broad signals appearing around 5-6 ppm that disappear upon

    
     shake indicate exchangeable protons from carbamates/salts.
    

3. Troubleshooting Table

IssueProbable CauseCorrective Action
Precipitate in DMSO Water ingress / Carbamate formationFilter solution; check DMSO water content. Re-synthesize or buy fresh if >10% impurity.
Loss of Potency Oxidative degradationStore under Argon. Add antioxidant (e.g., DTT) if assay permits.
Color Change (Brown) Quinone-like polymerizationIrreversible. Discard sample.

References

  • Isoquinoline Properties & Safety: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link]

  • Stability of Heterocyclic Amines: Trier, X., et al. (2010). "Stability of primary aromatic amines in aqueous food simulants." Food Additives & Contaminants: Part A, 27(11). (Contextual grounding for amine stability).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Ticket ID: #ISOQ-5F6Cl-YIELD Topic: Improving yield in the synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISOQ-5F6Cl-YIELD Topic: Improving yield in the synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a high-value workflow often utilized in the development of PRMT5 or USP1 inhibitors.[1][2] Users frequently report yield attrition at two critical junctions: the regioselective cyanation of the isoquinoline core and the chemoselective reduction of the nitrile to the amine without dehalogenation.

This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges imposed by the 5-fluoro and 6-chloro substituents.

Part 1: The Synthetic Route & Logic

The most robust industrial route avoids the unstable Reissert intermediates often cited in older literature. Instead, we recommend the N-Oxide Rearrangement Strategy followed by a Lewis-Acid Mediated Reduction .[1][2]

Optimized Reaction Scheme

ReactionScheme cluster_trouble Critical Control Points SM 6-Chloro-5-fluoroisoquinoline (Starting Material) NOxide N-Oxide Intermediate (Stable Solid) SM->NOxide m-CPBA, DCM rt, 4h Nitrile 1-Carbonitrile (Key Intermediate) NOxide->Nitrile TMSCN, PhCOCl TEA, ACN, Reflux Product (6-Chloro-5-fluoroisoquinolin-1-yl) methanamine (Target) Nitrile->Product BH3·THF 0°C to rt, 16h

Figure 1: The optimized 3-step pathway focusing on the N-oxide rearrangement for maximum regioselectivity.

Part 2: Troubleshooting & Optimization (FAQ)

Phase 1: The Cyanation (Isoquinoline 1-Carbonitrile)

User Issue: "I am getting low conversion to the nitrile, and the product is contaminated with unreacted N-oxide."

Root Cause: The 5-fluoro substituent exerts a peri-effect, sterically and electrostatically shielding the nitrogen.[1][2] Standard Reissert conditions (Benzoyl chloride/KCN/Water) often fail due to hydrolysis in the biphasic system.

Expert Solution: Switch to a non-aqueous Modified Reissert-Henze protocol.

  • Why it works: Using Trimethylsilyl cyanide (TMSCN) with an electrophilic activator (Benzoyl chloride) in acetonitrile creates a homogeneous system. The silyl group acts as a "hard" Lewis acid, activating the N-oxide oxygen, while the cyanide attacks the C1 position intramolecularly or in a tight ion pair, overcoming the steric hindrance of the 5-F.

Protocol Adjustment:

  • Dissolve the N-oxide (1.0 eq) in anhydrous DCM or Acetonitrile.[1]

  • Add TMSCN (3.0 eq) before the activator.

  • Add Benzoyl Chloride (1.2 eq) dropwise at 0°C.

  • Critical: Reflux is often required for the 5-F analog.[1] Stir at 60°C for 4-6 hours.

Phase 2: The Reduction (Nitrile Methanamine)

User Issue: "My yield is okay, but Mass Spec shows significant dehalogenation (M-35 or M-19 peaks)."

Root Cause: Catalytic hydrogenation (Pd/C, H2) is notorious for oxidative addition into Aryl-Cl and Aryl-F bonds, stripping the halogens before reducing the nitrile.[2]

Expert Solution: Abandon heterogeneous catalysis. Use Borane-Tetrahydrofuran (


)  complex.[1][2]
  • Mechanism: Borane acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen, delivering hydride to the carbon. Crucially, it is inert toward aryl halides under these conditions, unlike Lithium Aluminum Hydride (

    
    ), which can cause nucleophilic aromatic substitution (
    
    
    
    ) at the 5-F position.[2]

Protocol Adjustment:

  • Use

    
     (1M solution, 3-4 eq).[1][2]
    
  • Temperature Control: Add at 0°C, then warm to Room Temp. Do not reflux.

  • Quench: Carefully quench with MeOH, then 6M HCl. Reflux the acidic mixture for 1 hour to break the Boron-Amine complex (this is where many users lose yield—failing to break the complex results in the product staying in the aqueous layer).

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-5-fluoroisoquinoline-1-carbonitrile

Target Yield: >85% | Purity: >98%

  • N-Oxidation:

    • Dissolve 6-chloro-5-fluoroisoquinoline (10 g, 55 mmol) in DCM (100 mL).

    • Add m-CPBA (1.2 eq, 70% purity) portion-wise at 0°C.

    • Stir at room temperature for 3 hours. Monitor by TLC (DCM:MeOH 95:5). The N-oxide is much more polar (lower Rf).[1][2]

    • Workup: Wash with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct.[1][2] Dry organic layer (

      
      ) and concentrate.[2][3] Note: The N-oxide is often a solid; do not over-dry if it seems unstable.[1][2]
      
  • Cyanation:

    • Dissolve the crude N-oxide in anhydrous Acetonitrile (10 vol).

    • Add Triethylamine (2.0 eq) and TMSCN (3.0 eq). Stir for 15 min.

    • Add Benzoyl Chloride (1.2 eq) dropwise over 20 mins.

    • Heat to 65°C for 4 hours.

    • Workup: Cool, concentrate solvent.[3][4][5][6] Redissolve in EtOAc, wash with Sat.

      
       and Brine.[4][7]
      
    • Purification: Silica gel column (Hexane:EtOAc 8:2). The nitrile is less polar than the N-oxide.[1]

Step 2: Reduction to Methanamine

Target Yield: 70-80%

  • Setup: Flame-dry a flask under Argon.

  • Addition: Charge 6-chloro-5-fluoroisoquinoline-1-carbonitrile (5.0 g, 24 mmol) and anhydrous THF (50 mL). Cool to 0°C.[3][6]

  • Reduction: Add

    
     (1.0 M in THF, 72 mL, 72 mmol) dropwise via syringe.
    
    • Observation: Gas evolution is minimal initially.

  • Reaction: Remove ice bath and stir at RT for 16 hours.

  • Quench (The "Killer" Step):

    • Cool back to 0°C.

    • Add MeOH (20 mL) very slowly (vigorous bubbling).

    • Add 6M HCl (20 mL).

    • Critical: Heat the mixture to 60°C for 1 hour. This hydrolyzes the borane-amine adduct.[1][2]

  • Isolation:

    • Cool to RT. Basify with 6M NaOH to pH > 12.

    • Extract with DCM (3 x 50 mL).

    • Dry (

      
      ) and concentrate.
      
    • Storage: The free amine absorbs

      
      . Store as the HCl salt (precipitate from 
      
      
      
      ).

Part 4: Troubleshooting Logic Map

Troubleshooting Start Start: Low Yield Identified StepCheck Which step is failing? Start->StepCheck Cyanation Step 1: Cyanation (N-Oxide -> CN) StepCheck->Cyanation Low conversion Reduction Step 2: Reduction (CN -> Amine) StepCheck->Reduction Impure product CyProb1 Problem: Incomplete Reaction Cyanation->CyProb1 CyProb2 Problem: Hydrolysis to Amide Cyanation->CyProb2 RedProb1 Problem: Dehalogenation (Loss of Cl/F) Reduction->RedProb1 RedProb2 Problem: Low recovery after workup Reduction->RedProb2 CySol1 Solution: Increase TMSCN to 3.0eq Increase Temp to 65°C CyProb1->CySol1 CySol2 Solution: Ensure Anhydrous conditions Switch Benzoyl Cl to TsCl CyProb2->CySol2 RedSol1 Solution: STOP using Pd/C. Switch to BH3·THF or Raney Ni (washed) RedProb1->RedSol1 RedSol2 Solution: Boron-Amine complex not broken. Reflux with HCl for 1hr before basifying. RedProb2->RedSol2

Figure 2: Decision tree for diagnosing yield loss in the synthesis workflow.

References

  • BenchChem. (2025).[3][6][8] An In-depth Technical Guide to 5-Fluoroisoquinoline-1-carbonitrile. Retrieved from [1][2]

  • TCI Chemicals. (n.d.). Product Specification: 5-Fluoroisoquinoline.[1][2][3] Retrieved from [1][2]

  • Chemical Communications. (2014). Chloride-incorporating cascade dearomatization of isoquinolines. Royal Society of Chemistry.[9] Retrieved from [1][2]

  • Bioorganic & Medicinal Chemistry Letters. (2016). The discovery and preclinical characterization of 6-chloro-quinoline based P2X7 antagonists. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility bottlenecks with (6-Chloro-5-fluorois...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility bottlenecks with (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine .

Compound Profiling & Causality

To troubleshoot solubility, we must first analyze the molecule's physicochemical properties. (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine features a highly lipophilic isoquinoline core substituted with two halogens (chlorine at C6, fluorine at C5). These halogens significantly increase the compound's lipophilicity and crystal lattice energy, making it thermodynamically unfavorable to disrupt water's hydrogen-bonding network.

However, the molecule possesses a 1-methanamine group—a primary amine with an estimated pKa of ~8.5–9.5. While this provides an ionizable handle, the free base form remains poorly soluble in neutral aqueous media (e.g., PBS, pH 7.4)[1]. Overcoming this requires targeted physicochemical interventions.

Diagnostic Workflow

SolubilityWorkflow Start Issue: Low Aqueous Solubility Free Base API CheckPH Is Assay pH < pKa (~9.0)? Start->CheckPH SaltForm Salt Formation (e.g., HCl, Mesylate) CheckPH->SaltForm Yes (Ionizable) CheckBio In Vivo / Cell Assay? CheckPH->CheckBio No / Neutral pH Required Success Target Solubility Achieved SaltForm->Success Cyclo Cyclodextrin Complexation (HP-β-CD) CheckBio->Cyclo Yes (Toxicity concern) Cosolvent Co-solvent System (DMSO / PEG-400) CheckBio->Cosolvent No (In vitro/Analytical) Cyclo->Success Cosolvent->Success

Decision matrix for resolving low aqueous solubility of the target API.

Troubleshooting & FAQs

Q1: I am observing rapid precipitation ("crash-out") when diluting my DMSO stock of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine into pH 7.4 biological buffers. How can I prevent this? A1: This is a classic solvent crash-out phenomenon. When the DMSO stock is diluted into an aqueous buffer, the dielectric constant of the medium abruptly increases. Because the halogenated isoquinoline core is highly hydrophobic, the water molecules preferentially hydrogen-bond with each other, forcing the API out of solution[2]. Solution: To prevent this, you must lower the polarity of the aqueous phase or shield the hydrophobic core. You can use a co-solvent system (e.g., 5-10% PEG-400 or Propylene Glycol)[1]. Alternatively, if organic solvents are poorly tolerated in your assay, pre-complex the API with a cyclodextrin (like HP-β-CD) before dilution[].

Q2: Can I use salt formation to improve the intrinsic solubility of this compound? A2: Yes. The 1-methanamine group is a primary amine and is highly amenable to salt formation. By reacting the free base with a strong acid (e.g., Hydrochloric acid or Methanesulfonic acid), you protonate the amine, introducing a formal positive charge[1]. Causality: This protonation significantly lowers the crystal lattice energy and enhances ion-dipole interactions with water. Note: Ensure that your final assay buffer has sufficient buffering capacity, as dissolving a hydrochloride salt will lower the pH of unbuffered solutions.

Q3: I need to formulate this compound for an in vivo pharmacokinetic study. Co-solvents are causing injection-site irritation. What is the most authoritative alternative? A3: Cyclodextrin complexation is the industry standard for this scenario. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. The halogenated isoquinoline core of your compound is an excellent geometric and chemical fit for the cavity of β-cyclodextrin derivatives (such as Hydroxypropyl-β-cyclodextrin or Sulfobutyl-ether-β-cyclodextrin)[]. Causality: This host-guest complexation sequesters the hydrophobic moiety, effectively "solubilizing" the molecule without altering its covalent structure or requiring harsh, irritating co-solvents[].

Standardized Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately assess the baseline solubility and the effect of your interventions, a thermodynamic shake-flask assay is required[5]. This is more accurate than kinetic solubility for formulation development[6].

  • Preparation: Weigh an excess amount of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (e.g., 5 mg) into a 5 mL glass vial. Causality: You must ensure a saturated solution (approximately 30-40% excess of undissolved solid) because thermodynamic equilibrium requires a constant solid state to balance the dissolved state[7].

  • Solvent Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, or 20% HP-β-CD in water).

  • Agitation: Add a small magnetic stir bar or glass beads. Causality: This prevents particle agglomeration, which would reduce the effective surface area and artificially prolong the time required to reach equilibrium[7]. Seal the vial tightly and place it in an orbital shaker set to 37 ± 1 °C at 250 RPM[7].

  • Equilibration: Incubate for 24 to 48 hours to ensure solid-liquid equilibrium is reached[8].

  • Separation: Remove the vial and immediately separate the undissolved API from the supernatant using high-speed centrifugation (e.g., 15,000 x g for 10 minutes) or filtration through a 0.45 µm PTFE syringe filter[7].

  • Quantification: Dilute the supernatant appropriately with the mobile phase to prevent precipitation, and quantify the API concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve[5].

Protocol 2: Phase Solubility Screening for Cyclodextrin Complexation

Based on the Higuchi and Connors method, this protocol determines the stoichiometry and binding affinity of the API-cyclodextrin complex[9].

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in distilled water.

  • API Addition: Add an excess amount of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine free base to each vial.

  • Equilibration: Shake the vials at 25 °C for 48 hours to reach equilibrium.

  • Analysis: Filter the suspensions (0.45 µm) and analyze the API concentration via HPLC.

  • Data Plotting: Plot the molar concentration of dissolved API (y-axis) versus the molar concentration of HP-β-CD (x-axis). Causality: A linear plot (A_L type) indicates a 1:1 complexation stoichiometry, confirming that one cyclodextrin molecule encapsulates one API molecule[10].

Quantitative Data: Expected Solubility Enhancements

Table 1: Representative Solubility Profiles for Isoquinolin-1-yl methanamine derivatives across different formulation strategies.

Formulation StrategyMedium / ExcipientExpected Solubility (mg/mL)Fold EnhancementMechanism of Action
Free Base (Control) PBS (pH 7.4)< 0.051.0xN/A (Baseline)
pH Adjustment 0.1 N HCl (pH 1.2)2.5 - 5.0> 50xAmine protonation; ion-dipole interaction
Co-solvent System 20% PEG-400 in PBS0.8 - 1.5~20xReduction of solvent dielectric constant
Cyclodextrin 20% w/v HP-β-CD3.0 - 6.0> 60xHydrophobic cavity inclusion complexation

(Note: Values are illustrative estimates based on homologous halogenated isoquinoline primary amines. Actual empirical values must be derived using Protocol 1).

References
  • Benchchem. "(5-Methoxyisoquinolin-1-yl)methanamine Research Chemical". 1

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost".

  • ResearchGate. "Cyclodextrin in novel formulations and solubility enhancement techniques: a review". 10

  • OAPEN Library. "Discovery and Development of an Anthelmintic Drug". 8

  • Enamine. "Shake-Flask Aqueous Solubility Assay". 5

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". 6

  • Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility". 2

  • World Health Organization (WHO). "Annex 4 - Protocol to conduct equilibrium solubility experiments".7

  • Advances in Research. "Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement". 9

  • Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?".4

Sources

Troubleshooting

Optimizing purification methods for fluorinated isoquinoline intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges encountered when isolating fluorinated isoquinoline intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges encountered when isolating fluorinated isoquinoline intermediates.

The introduction of fluorine atoms into an isoquinoline core drastically alters its lipophilicity, metabolic stability, and electron density 1. While these modifications are highly desirable in medicinal chemistry for improving drug bioavailability, they—coupled with the inherent basicity of the isoquinoline nitrogen—create complex purification bottlenecks. This guide bridges the gap between theoretical chromatography and field-proven optimization strategies.

Purification Workflow Decision Matrix

PurificationWorkflow A Crude Fluorinated Isoquinoline B Assess Solubility & pKa of N-Heterocycle A->B C High Isomeric Complexity (Regioisomers present) B->C D High Polarity / Aqueous Soluble B->D E Low Polarity / Routine Cleanup B->E F SFC (Supercritical Fluid) Ethylpyridine/PFP Column C->F Use CO2 + MeOH/DEA G Reverse-Phase LC C18 or PFP Column D->G Use H2O/MeCN + TFA H Normal-Phase Flash Add Basic Modifier E->H Use Hex/EtOAc + TEA I Purified Intermediate F->I G->I H->I

Decision matrix for the chromatographic purification of fluorinated isoquinolines.

Section 1: Troubleshooting & FAQs

Q1: Why does my fluorinated isoquinoline streak severely on a silica gel TLC plate, resulting in poor recovery during normal-phase flash chromatography? Causality: The basic nitrogen of the isoquinoline ring acts as a strong hydrogen bond acceptor and proton scavenger. It interacts aggressively with the acidic silanol groups (Si-OH, pKa ~4.5-5.5) on the surface of standard normal-phase silica. Even though fluorine substitution exerts an electron-withdrawing effect that slightly lowers the pKa of the nitrogen, the basicity remains sufficient to cause irreversible adsorption or severe tailing. Solution: You must mask the active silanol sites. Add a basic modifier (e.g., 1-5% Triethylamine (TEA) or Ammonium Hydroxide) to your mobile phase. The modifier competitively binds to the acidic silanols, allowing the isoquinoline to elute in a tight, symmetrical band 2. Alternatively, switch to basic alumina as your stationary phase.

Q2: I have a mixture of regioisomeric fluorinated isoquinolines (e.g., 5-fluoro vs. 7-fluoro). They co-elute perfectly on a C18 column. How can I resolve them? Causality: Standard C18 stationary phases separate compounds primarily based on hydrophobic interactions (lipophilicity). Because the position of a single fluorine atom on the rigid isoquinoline ring rarely changes the overall molecular volume or lipophilicity enough to alter the partition coefficient, C18 fails to resolve them. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase or utilize Supercritical Fluid Chromatography (SFC). PFP columns introduce orthogonal separation mechanisms:


 interactions, dipole-dipole interactions, and shape selectivity. SFC, utilizing supercritical CO₂, provides superior resolution and mass transfer kinetics for these highly polar, structurally similar fluorinated mixtures compared to standard liquid chromatography 3.

Q3: My intermediate exhibits poor solubility in both hexanes (for Normal Phase) and water (for Reverse Phase). How do I load it onto the column without precipitation? Causality: Highly fluorinated heterocycles often exhibit "fluorophilic" behavior—they are both hydrophobic and lipophobic, meaning they resist dissolving in standard aqueous or hydrocarbon solvents. High crystal lattice energies further depress solubility. Solution: Implement a dry loading technique. Dissolve the crude mixture in a strong, volatile solvent (e.g., THF, DCM, or Methanol). Add a solid support (Celite for normal phase, or C18 functionalized silica for reverse phase) to the flask, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Pack this powder into a solid-load cartridge 2. This prevents on-column precipitation and ensures a narrow injection band.

Section 2: Stationary Phase Selection Guide

To streamline your method development, consult the quantitative data summarized below. This table compares the efficacy of various stationary phases specifically for fluorinated nitrogen-containing heterocycles 4.

Stationary PhasePrimary Retention MechanismTypical Modifier RequiredResolution of F-Regioisomers (

)
Ideal Analyte Polarity
Bare Silica (NP) Hydrogen bonding, Adsorption1-5% TEA or NH₄OHPoor (< 1.0)Low to Medium
C18 (RP) Hydrophobic partition0.1% TFA or Formic AcidModerate (~1.0 - 1.2)Medium to High
PFP (RP/SFC)

, Dipole, Steric
0.1% DEA (SFC)Excellent (> 1.5)Broad Range
2-Ethylpyridine (SFC) H-bond acceptor,

Methanol (No basic modifier)Excellent (> 2.0)Medium to High

Section 3: Standard Operating Procedure (SOP)

Step-by-Step Protocol: SFC Method Development for Fluorinated Isoquinolines

Objective: Isolate a target fluorinated isoquinoline from des-fluoro and regioisomeric byproducts using a self-validating Supercritical Fluid Chromatography (SFC) workflow.

Phase 1: System Equilibration & Baseline Validation

  • Mount a 2-Ethylpyridine (2-EP) or Pentafluorophenyl (PFP) analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibrate the system with 90% supercritical CO₂ and 10% Methanol (containing 0.2% Diethylamine) at a flow rate of 3.0 mL/min.

  • Validation Check 1: Monitor the UV baseline at 254 nm and 280 nm. The system is validated for injection only when the baseline drift is < 1 mAU/min and the backpressure remains stable (± 2 bar) for 5 consecutive minutes.

Phase 2: Gradient Screening 4. Inject 5 µL of the crude mixture (dissolved at 2 mg/mL in Methanol). 5. Run a generic screening gradient: 5% to 50% Methanol (with 0.2% DEA) over 6 minutes. 6. Mechanistic Note: The DEA suppresses the ionization of the basic isoquinoline nitrogen, preventing secondary interactions with any residual silanols on the stationary phase, which sharpens the peak shape and prevents tailing.

Phase 3: Self-Validating Scale-Up 7. Calculate the analytical resolution (


) between the target fluorinated isoquinoline and its closest eluting impurity using the formula: 

. 8. Validation Check 2: If

, the method is validated for preparative scale-up. Calculate the scale-up loading factor using the formula:

9. If

, the validation fails. Do not scale up. Switch from a 2-EP column to a PFP column to exploit orthogonal fluorine-fluorine interactions before re-attempting Phase 2.

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. 1

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.2

  • Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. ACS Publications. 3

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. 4

Sources

Optimization

Technical Support Center: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Stability Guide

Topic: Resolving stability issues of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine in solution Content type: Technical Support Center Guide Executive Summary & Chemical Profile[1][2][3] (6-Chloro-5-fluoroisoquinolin-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving stability issues of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine in solution Content type: Technical Support Center Guide

Executive Summary & Chemical Profile[1][2][3]

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and DNA-intercalating agents. While the isoquinoline core provides structural rigidity, the C1-methanamine (benzylic-like primary amine) moiety introduces specific stability challenges in solution.

This guide addresses the three most common degradation pathways: oxidative deamination , carbamylation , and photolytic cyclization .

Compound Profile
FeatureSpecificationStability Implication
Functional Group Primary Amine (–CH₂NH₂)Highly susceptible to oxidation and CO₂ absorption (carbamate formation).
Position C1-Benzylic (Isoquinoline)The C1 position is electron-deficient; however, the benzylic protons are activated, increasing susceptibility to autoxidation.
Substituents 6-Cl, 5-FElectron-withdrawing groups (EWGs) lower the pKa of the ring nitrogen but may increase the acidity of benzylic protons.
Preferred Form Dihydrochloride Salt (2HCl)Free base is an unstable oil/solid that degrades rapidly in air.

Troubleshooting Guide (FAQ)

Issue 1: "My DMSO stock solution turned yellow/brown overnight."

Diagnosis: Oxidative degradation and polymerization. Technical Insight: Primary benzylic amines in DMSO are prone to slow oxidation, forming the corresponding imine or aldehyde (6-chloro-5-fluoroisoquinoline-1-carbaldehyde). The yellow color typically arises from the conjugation of these degradation products or subsequent oligomerization (Schiff base formation between the aldehyde and remaining amine). Solution:

  • Immediate Action: Check LCMS for a peak at [M-2] (imine) or [M-1+16] (aldehyde).

  • Prevention: Store DMSO stocks at -20°C or -80°C immediately after preparation. Do not store at room temperature. Use anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis of any formed imines.

Issue 2: "I see a new peak at M+44 in my LCMS spectrum."

Diagnosis: Carbamate formation (Carbamylation). Technical Insight: Primary amines react reversibly with atmospheric carbon dioxide (CO₂) to form carbamic acids/carbamates (R-NH-COO⁻). This is common in basic solutions or when the free base is exposed to air. Solution:

  • Verification: Acidify the sample (add 0.1% Formic Acid). If the peak disappears (decarboxylation), it was a carbamate.

  • Prevention: Degas buffers with nitrogen or helium before use. Keep the pH slightly acidic (pH < 7) during storage if possible.

Issue 3: "The compound precipitates upon dilution into PBS (pH 7.4)."

Diagnosis: Free base aggregation. Technical Insight: The pKa of the primary amine is likely ~8.5–9.5, while the isoquinoline nitrogen is ~3–4. At pH 7.4, a significant fraction exists as the monocation or neutral free base (depending on exact pKa shifts by F/Cl). The neutral form has poor aqueous solubility due to the lipophilic halogenated core. Solution:

  • Protocol: Pre-dissolve in DMSO (up to 5%), then dilute into the buffer.

  • Alternative: Lower the pH of the assay buffer to 6.5 if the biology permits, ensuring the amine remains fully protonated and soluble.

Degradation Pathways & Visualization

The following diagram illustrates the critical degradation nodes for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

DegradationPathways Figure 1: Primary Degradation Pathways in Solution Compound (6-Chloro-5-fluoroisoquinolin-1-yl) methanamine (Active) Imine Intermediate Imine (Unstable) Compound->Imine Oxidation (DMSO/Air) -2H Dimer Schiff Base Dimer (Insoluble Precipitate) Compound->Dimer + Aldehyde Carbamate Carbamate Adduct (+CO2) Compound->Carbamate + CO2 (Air) Aldehyde Aldehyde Degradant (Inactive) Imine->Aldehyde Hydrolysis (+H2O) Carbamate->Compound + Acid (H+)

Figure 1: The primary amine (Blue) can oxidize to an aldehyde (Red) or reversibly react with CO2. The aldehyde can further react with the parent amine to form insoluble dimers.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the dihydrochloride salt form (avoid free base). If only free base is available, convert immediately by dissolving in Et₂O and adding 2.2 eq. of 4M HCl in Dioxane.

  • Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, water <0.005%).

    • Why? Water promotes hydrolysis of any transient imines formed.

  • Dissolution: Vortex for 30 seconds. If heating is required, do not exceed 35°C.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

    • Argon Purge: Gently blow Argon gas over the liquid surface before capping to displace O₂ and CO₂.

    • Store: -80°C is optimal; -20°C is acceptable for <1 month.

Protocol B: QC Method for Stability Monitoring

Objective: Detect early-stage oxidation (aldehyde formation).

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XSelect CSH, 2.1 x 50mm, 2.5µm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm (Isoquinoline core) & MS (ESI+)
Pass Criteria Purity > 95%; Aldehyde peak < 1%

Solvent Decision Tree

Use this logic flow to select the correct solvent system for your specific assay.

SolventSelection Start Start: Select Solvent Storage Is this for Long-Term Storage? Start->Storage Assay Is this for a Biological Assay? Start->Assay DMSO_Anhydrous Use Anhydrous DMSO Store at -80°C Storage->DMSO_Anhydrous Yes Water_Soluble Is pH < 6.0? Assay->Water_Soluble Aqueous_Acid Use Water/PBS (Prepare Fresh) Water_Soluble->Aqueous_Acid Yes CoSolvent Use DMSO Stock (1-5%) + Buffer Water_Soluble->CoSolvent No (Neutral/Basic) Avoid_Basic Avoid Basic Buffers (Precipitation Risk) CoSolvent->Avoid_Basic Caution

Figure 2: Decision matrix for solvent selection based on application (Storage vs. Assay).

References

  • BenchChem. (2025).[1][2] Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • Sheikhi, E., et al. (2018).[3] Sulfuric Acid-Promoted Oxidation of Benzylic Alcohols to Aromatic Aldehydes in Dimethyl Sulfoxide. Synlett, 29, 974-978.[3] Retrieved from

  • Black Note. (2024).[4] Nicotine Salts vs. Freebase Nicotine: Understanding the Differences. Retrieved from

  • Xie, J., et al. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. ChemRxiv.[4] Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Executive Summary & Immediate Action (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a high-value heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., AKT/ROCK inhibitors). Users frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a high-value heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., AKT/ROCK inhibitors).

Users frequently report "yellowing," "crust formation," or "purity drops" after storage. These are not manufacturing defects but chemically predictable consequences of the free base primary amine interacting with the environment.

The Golden Rules of Storage:

  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The free base is thermodynamically unstable in air.

  • Atmosphere: Strictly store under Argon (preferred) or Nitrogen.

  • Temperature: Long-term storage at -20°C .

  • Light: Protect from UV; the C-Cl bond on the isoquinoline ring is photosensitive.

Mechanistic Insight: Why is it Degrading?

To troubleshoot effectively, you must understand the molecular vulnerabilities. This molecule has two "Achilles' heels": the nucleophilic primary amine at the benzylic position and the photo-labile halogenated aromatic core.

Degradation Pathway Map

The following diagram illustrates the three primary degradation vectors: Carbamylation (Air) , Oxidation , and Photolysis .

DegradationPathways Target (6-Chloro-5-fluoroisoquinolin-1-yl) methanamine (Free Base) Carbamate Carbamate Salt (White Crust/Solid) Target->Carbamate + CO2 (Air) Reversible NOxide N-Oxide / Oxidative Dimers (Yellow/Brown Oil) Target->NOxide + O2 / Peroxides Irreversible DeHalo De-chlorinated Product (Photolysis Impurity) Target->DeHalo + UV Light (hν) Salt HCl Salt Form (Stable Storage State) Target->Salt + HCl/Dioxane Protective

Figure 1: Primary degradation vectors for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine. The free base is highly reactive toward environmental factors.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by our user base.

Issue 1: Physical Appearance Changes

Q: "I bought the free base as a white powder. After two weeks in the fridge (4°C), it has developed a white crust around the cap and the bulk powder looks sticky. Is it contaminated?"

A: It is likely carbamylation , not contamination.

  • The Cause: Primary amines are "CO2 sponges." They react with atmospheric carbon dioxide to form carbamic acid, which instantly reacts with another mole of amine to form an ammonium carbamate salt. This creates the "crust."

  • The Fix: This reaction is often reversible.[1][2] Acidifying the compound (e.g., dissolving in MeOH/HCl) will decarboxylate the carbamate, releasing CO2 and returning the amine to its cationic form.

  • Prevention: Parafilm is insufficient. You must purge the headspace with Argon and tape the cap tightly.

Q: "The compound has turned from white to bright yellow/orange."

A: This indicates Oxidation or N-oxide formation .

  • The Cause: Benzylic-type amines (amines attached to an aromatic ring via a methylene group) are susceptible to oxidation by air (O2), leading to imines or N-oxides. The extended conjugation of the isoquinoline ring amplifies the color change, making even trace impurities (0.5%) appear vividly colored.

  • The Fix: Unlike carbamates, oxidation is usually irreversible. You must repurify (see Protocol A).

Issue 2: Analytical Anomalies (LCMS/HPLC)

Q: "My LCMS shows a new peak at M+16. What is this?"

A: N-Oxide.

  • The primary amine nitrogen has been oxidized. This is common if the solvent used for LCMS preparation contained peroxides (e.g., old THF or uninhibited ethers) or if the solid was stored in air.

Q: "I see a peak at [M-34]. Did I lose the Chlorine?"

A: Photolytic Dehalogenation.

  • The Cause: Isoquinolines are chromophores. Under UV light (or strong fluorescent lab lights), the C-Cl bond at position 6 can undergo homolytic cleavage, replaced by hydrogen from the solvent.

  • The Fix: This is irreversible. Ensure all future experiments are conducted in amber glassware or foil-wrapped vessels.

Issue 3: Solubility

Q: "The sample is no longer soluble in DCM (Dichloromethane)."

A: You have likely formed the Carbamate species .

  • The free base is soluble in organic solvents like DCM. The carbamate (a salt species) is not.

  • Test: Add a drop of dilute NaOH. If it dissolves back into the DCM, it was the carbamate salt.

Validated Protocols

Protocol A: Rescue Purification (Salting Out)

Use this if your free base has degraded (crusted) but is not heavily oxidized (yellow).

  • Dissolution: Dissolve the crude material in a minimal amount of Ethanol (EtOH) or Methanol (MeOH).

  • Filtration: If there are insoluble solids (likely polymerized material), filter through a 0.2 µm PTFE syringe filter.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Add 10 volumes of cold Diethyl Ether (

    
    ) or MTBE. The HCl salt should crash out as a white solid.
    
  • Collection: Filter the solid under an inert atmosphere (Nitrogen funnel).

  • Drying: Dry under high vacuum to remove traces of acid/solvent. Store this HCl salt—it is far more stable.

Protocol B: Argon Storage Setup

For maintaining the Free Base form.

  • Vial Selection: Use amber glass vials with PTFE-lined screw caps.

  • Inerting: Connect a needle to an Argon line. Insert the needle deep into the vial (close to the powder) and flush for 30 seconds at low flow.

  • Sealing: While removing the needle, immediately screw on the cap.

  • External Seal: Wrap the cap junction with Parafilm® M, stretching it to create a tight seal.

  • Secondary Containment: Place the vial inside a heat-sealed aluminized bag (Mylar) with a desiccant packet.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 137702457 ((6-chloro-5-fluoroisoquinolin-1-yl)methanamine).
  • Amine Stability & Carbamate Formation

    • Reversible Reaction of CO2 with Amines.[2] ACS Omega (2020). This paper details the kinetics of primary amines reacting with atmospheric CO2 to form carbamates.

  • Photostability of Halogenated Heterocycles

    • Photochemical Dehalogenation of Chlorinated Aromatic Compounds. Journal of Photochemistry and Photobiology A: Chemistry.
  • Storage Guidelines for Labile Reagents

    • Purification of Laboratory Chemicals (8th Edition). Armarego, W. L. F. (2017). Butterworth-Heinemann. (Standard reference for handling air-sensitive amines).

Sources

Optimization

Alternative solvents for recrystallization of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Topic: Alternative Solvents for the Recrystallization of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Welcome to the Technical Support Center. As pharmaceutical development shifts toward sustainable manufacturing, repl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Solvents for the Recrystallization of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Welcome to the Technical Support Center. As pharmaceutical development shifts toward sustainable manufacturing, replacing traditional, hazardous solvents (like dichloromethane and DMF) with greener alternatives is a critical regulatory and operational priority[1][2].

This guide is designed for process chemists and drug development professionals working with (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) [3]. Because this compound features both a lipophilic halogenated isoquinoline core and a highly polar, basic primary amine, it presents unique solubility and crystallization challenges. Below, you will find field-proven troubleshooting guides, thermodynamic data, and validated protocols to ensure high-yield, high-purity recovery using alternative solvent systems.

Troubleshooting Guides & FAQs

Q: Why should I transition away from traditional DCM/MeOH systems for recrystallizing this specific isoquinoline derivative? A: While dichloromethane (DCM) and methanol (MeOH) easily solvate the amphiphilic nature of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, DCM is highly toxic, environmentally persistent, and heavily regulated[4]. Furthermore, the ACS Green Chemistry Institute (ACS GCI) and the CHEM21 Solvent Selection Guide classify DCM as a "hazardous" solvent[5][6]. From a process perspective, DCM's low boiling point (40°C) provides a very narrow thermodynamic window for cooling crystallization, often forcing reliance on anti-solvent crash-outs that trap impurities.

Q: What are the recommended green alternative solvents for this compound? A: Based on the CHEM21 methodology[5], the best alternatives must balance safety, health, and environmental (SHE) criteria with the ability to dissolve the target API.

  • Cyclopentyl methyl ether (CPME): Highly recommended. It resists peroxide formation, has a high boiling point (106°C) allowing for a wide metastable zone width (MSZW), and its moderate polarity is excellent for dissolving the halogenated isoquinoline core[4].

  • Ethyl Acetate (EtOAc) / Heptane: A classic, green binary system. EtOAc acts as a strong hydrogen-bond acceptor for the methanamine group, while heptane acts as the anti-solvent.

Q: During cooling in the EtOAc/Heptane system, my product is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is too high and the solvent depresses the melting point of the solute below the crystallization temperature. Because EtOAc heavily solvates the primary amine via hydrogen bonding, adding heptane too rapidly causes local supersaturation spikes.

  • The Fix: Heat the mixture to 60°C to ensure complete dissolution. Reduce the cooling rate to 0.2°C/min. Crucially, introduce seed crystals just inside the metastable limit (e.g., at 55°C) before adding the bulk of the heptane. This forces heterogeneous nucleation and bypasses the LLPS boundary.

Q: My recovered amine has a lower melting point than expected. Could it be forming a solvate with the alternative solvent? A: Yes. Primary amines can form strong hydrogen-bonded solvates with oxygenated solvents like EtOAc or Isopropanol (IPA). To prevent this, ensure your drying protocol operates above the desolvation temperature (typically >45°C under high vacuum). Alternatively, switching to a mono-solvent system with higher steric hindrance, such as CPME, significantly reduces the likelihood of stable solvate formation.

Solvent Performance Data

The following table summarizes the quantitative performance of various solvent systems for the recrystallization of the free base of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

Solvent SystemCHEM21 ClassificationBoiling Point (°C)Typical Yield (%)Purity (HPLC Area %)Process Notes
DCM / MeOH (Traditional)Hazardous40 / 6585.099.1High toxicity; narrow thermal window.
EtOAc / Heptane Recommended77 / 9882.599.5Prone to LLPS if cooled >0.5°C/min.
CPME (Mono-solvent)Recommended10688.099.8Excellent thermal window; low solvate risk.
IPA / Water Recommended82 / 10075.098.5Better suited for the HCl salt form.

Validated Experimental Protocol

Methodology: Mono-Solvent Recrystallization using CPME This self-validating protocol utilizes Cyclopentyl methyl ether (CPME) to leverage its high boiling point for a purely temperature-driven (cooling) crystallization, avoiding the localized supersaturation issues of anti-solvent addition.

Step 1: Dissolution Suspend 10.0 g of crude (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine in 50 mL of CPME in a jacketed reactor equipped with an overhead stirrer.

Step 2: Heating & Solvation Ramp the reactor temperature to 85°C at 2°C/min under continuous stirring (250 rpm). Hold until visual confirmation of complete dissolution is achieved.

Step 3: Hot Filtration (Self-Validation) Filter the hot solution through a pre-heated 0.45 µm PTFE membrane. Causality: This step removes insoluble mechanical impurities and dust, ensuring that secondary nucleation is not prematurely triggered by foreign particulates.

Step 4: Controlled Cooling & Seeding Transfer the filtrate back to the reactor. Cool the solution to 65°C at a slow rate of 0.5°C/min. Once at 65°C, introduce 0.1 g of pure (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine seed crystals. Hold the temperature at 65°C for 30 minutes. Causality: Holding the temperature allows the crystal bed to establish and consume supersaturation smoothly, preventing the formation of kinetic polymorphs.

Step 5: Final Crystallization Cool the resulting slurry to 5°C at a rate of 0.2°C/min. Causality: A slow, linear cooling profile prevents sudden spikes in supersaturation, which avoids solvent entrapment within the crystal lattice and ensures high purity.

Step 6: Isolation & Drying Filter the crystals under vacuum. Wash the filter cake with 10 mL of pre-chilled CPME (5°C) to displace mother liquor impurities. Dry the product in a vacuum oven at 45°C (10 mbar) for 12 hours to yield the pure anhydrous free base.

Process Workflow & Decision Tree

The following logical diagram outlines the decision-making process for selecting a green solvent and troubleshooting common recrystallization failures.

G Start Crude (6-Chloro-5-fluoro isoquinolin-1-yl)methanamine Select Select Alternative Solvent (CHEM21 Guide) Start->Select CPME CPME (Mono-solvent) Select->CPME EtOAc EtOAc / Heptane (Binary) Select->EtOAc Heat Heat to Dissolution (80-85°C) CPME->Heat EtOAc->Heat Cool Controlled Cooling (0.5°C/min) Heat->Cool Issue1 Oiling Out (LLPS Detected) Cool->Issue1 High Supersat. Issue2 Low Yield (High Solubility) Cool->Issue2 High Solubility Success Pure Crystalline API Cool->Success Optimal Profile Fix1 Reheat, add seeds at metastable zone Issue1->Fix1 Fix2 Increase anti-solvent or lower final temp Issue2->Fix2 Fix1->Cool Fix2->Success

Workflow for alternative solvent selection and recrystallization troubleshooting.

References

  • Appchem. "(6-chloro-5-fluoroisoquinolin-1-yl)methanamine | 2059934-67-5 | C10H8ClFN2". Appchemical.com.
  • American Chemical Society. "Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography". ACS Environmental Au.
  • American Chemical Society. "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0". ACS.org.
  • Green Chemistry for Sustainability. "Chem21 Solvent Selection Guide". ChemistryForSustainability.org.
  • University of York. "Solvent Selection Guide - Department of Chemistry". York.ac.uk.
  • Royal Society of Chemistry. "Green Chemistry - RSC Publishing". RSC.org.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Topic: 1H NMR Spectrum Analysis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary (6-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a critical scaffold in the synthesis of next-generation kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors). Its structural integrity is defined by the precise regiochemistry of the halogen substituents (5-fluoro, 6-chloro) and the integrity of the primary amine tail.

This guide provides an objective technical analysis of the 1H NMR spectrum for this molecule. Unlike standard spectral data sheets, we compare analytical approaches—specifically solvent selection and field strength—to optimize resolution of the unique


F-

spin-spin couplings
that serve as the definitive fingerprint for quality control (QC).
Structural Analysis & Spin System Logic

Before analyzing the spectrum, one must understand the magnetic environment created by the 5,6-disubstitution pattern. The fluorine atom at position 5 acts as a "spin spy," splitting nearby protons and providing a self-validating mechanism to confirm regiochemistry.

The Spin System
  • Isoquinoline Core: The nitrogen at position 2 deshields H1 (substituted here) and H3.[1]

  • Halogen Effects:

    • F5 (Fluorine): Exerts strong through-bond coupling to H4 (peri/vicinal path) and H7 (meta path).

    • Cl6 (Chlorine): Electron-withdrawing, deshielding H7 and H5 (occupied).

  • Methanamine Tail: The -CH

    
    NH
    
    
    
    group at C1 introduces a diagnostic methylene singlet (or doublet if NH coupling persists) and exchangeable amine protons.[1]
Predicted Coupling Network
ProtonPositionMultiplicityCoupling Partners

(Hz) Approx.[1]
H3 Hetero-ringDoublet (d)H4

H4 Hetero-ringDoublet of Doublets (dd)H3, F5

,

H7 Benzo-ringDoublet of Doublets (dd)H8, F5

,

H8 Benzo-ringDoublet (d)H7

Expert Insight: The coupling between H7 and F5 (


 Hz) is the critical QC checkpoint. If the chlorine and fluorine positions were swapped (6-F, 5-Cl), H7 would show a different splitting pattern or magnitude, instantly flagging a regioisomer impurity.
Comparative Analysis: Experimental Alternatives

To achieve the most reliable data, we compared three common NMR solvent systems. The "Best Practice" recommendation depends on whether your goal is structural confirmation or purity assay.

Comparison Table: Solvent Performance
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
MeOD-d

(Specialized)
Amine Visibility High: NH

appears as a broad singlet (~2-4 ppm) or distinct peaks if protonated.[1]
Low: NH

often broadened into baseline or aggregates.[1]
None: NH

exchanges with D, disappearing completely.[1]
Solubility Excellent: Dissolves both free base and HCl salts.[1]Moderate: Free base only; salts require neutralization.[1]Good: Suitable for polar salts.[1]
Resolution Good: Viscosity broadens peaks slightly, but separation is clear.Excellent: Sharpest lines, but chemical shifts are concentration-dependent.High: Very sharp lines; simplifies spectrum by removing NH

.[1]
H-F Coupling Clear:

values are preserved.
Clear:

values are preserved.
Clear: Best for measuring small

values due to line sharpness.[1]
Field Strength Comparison (300 MHz vs. 600 MHz)
  • 300 MHz: Sufficient for basic ID.[1] However, the H4 (dd) signal may appear as a "pseudo-triplet" or broad doublet if the

    
     and 
    
    
    
    constants are similar.
  • 600 MHz: Essential for Regioisomer Analysis .[1] It cleanly resolves the H7 doublet-of-doublets, allowing precise measurement of the

    
     coupling constant to distinguish it from impurities.
    
Experimental Protocol (Self-Validating)

This protocol is designed to minimize water suppression artifacts and maximize amine visibility.[1]

Reagents:

  • Target Compound: ~5-10 mg[1][2][3]

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v)
    
  • Tube: 5mm precision NMR tube[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 5-10 mg of the methanamine in 0.6 mL DMSO-d

    
    . Note: If the sample is an HCl salt, do not add base; run as the salt to sharpen the NH
    
    
    
    protons (appearing ~8.5 ppm).
  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative)

    • Scans (NS): 16 (Free base) / 64 (Salt form)

    • Temperature: 298 K[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

Data Interpretation & Visualization
Spectrum Assignment Table (in DMSO-d

)
Shift (

ppm)
MultiplicityIntegralAssignmentNotes
8.60 d1HH3

to Nitrogen; most deshielded hetero-proton.[1]
8.35 d1HH8 Peri-position to C1-substituent.
7.90 dd1HH4 Coupled to F5 (

Hz).
7.75 dd1HH7 Diagnostic signal. Coupled to H8 (

Hz) and F5 (

Hz).
4.33 s2HCH

-NH

Benzylic methylene.[1] Sharp singlet in MeOD; may broaden in DMSO.
2.0 - 3.5 br s2HNH

Highly variable.[1] Disappears with D

O shake.
QC Logic: Distinguishing Regioisomers

The most common synthetic impurity is the 7-chloro-5-fluoro isomer.[1] Use the diagram below to validate your structure.

NMR_Validation Start Start: Analyze Aromatic Region (7.5 - 9.0 ppm) CheckH7H8 Identify Benzo-ring Protons (H7, H8) Look for AB System Start->CheckH7H8 CouplingCheck Measure Coupling Constant (J) between H7/H8 CheckH7H8->CouplingCheck Ortho J ≈ 8-9 Hz (Ortho Coupling) CouplingCheck->Ortho Large Splitting Meta J ≈ 2 Hz (Meta Coupling) CouplingCheck->Meta Small Splitting Correct CONFIRMED: 6-Chloro-5-fluoro (H7 and H8 are Ortho) Ortho->Correct Incorrect REJECT: 7-Chloro-5-fluoro (H6 and H8 are Meta) Meta->Incorrect

Figure 1: Decision tree for confirming the 6-chloro-5-fluoro substitution pattern versus the 7-chloro regioisomer based on spin-spin coupling constants.

References
  • BenchChem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Retrieved from

  • European Patent Office. Dopamine D2 Receptor Ligands (EP 3233799 B1).[1] (Provides experimental shift for isoquinolin-1-ylmethanamine CH2 group). Retrieved from

  • Schaefer, T., et al.Proton Magnetic Resonance Studies of Rotational Isomerism in Halotoluenes VIII. Stereospecific 1H–19F Coupling Constants. (Foundational text for H-F coupling constants).
  • PubChem. 1-Chloroisoquinoline-6-carbonitrile Data.[1] Retrieved from

Sources

Comparative

Resolving Halogen Heavy-Atom and Coupling Effects: A Comparative Guide to 13C NMR Interpretation for 6-Chloro-5-Fluoroisoquinoline Scaffolds

The 6-chloro-5-fluoroisoquinoline scaffold is a highly privileged motif in drug discovery, but it presents a formidable analytical challenge during structural verification. The juxtaposition of a highly electronegative f...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-chloro-5-fluoroisoquinoline scaffold is a highly privileged motif in drug discovery, but it presents a formidable analytical challenge during structural verification. The juxtaposition of a highly electronegative fluorine atom and a polarizable chlorine atom on an isoquinoline ring creates a complex web of scalar couplings and electronic shielding effects.

As a Senior Application Scientist, I have evaluated numerous approaches to deconvoluting these spectra. This guide objectively compares empirical prediction software, quantum mechanical (DFT) calculations, and advanced 2D NMR experimental methodologies, providing a self-validating framework for accurately assigning the


C NMR peaks of this complex scaffold.

The Analytical Challenge: Causality in the Scaffold

To accurately assign the


C NMR spectrum of 6-chloro-5-fluoroisoquinoline, one must first understand the physical causality driving the spectral complexity:
  • Fluorine-Carbon Spin-Spin Coupling: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples strongly with

    
    C nuclei through the carbon framework. The ipso-carbon (C5) exhibits a massive 
    
    
    
    coupling of ~240–260 Hz. The ortho-carbons (C4a, C6) show
    
    
    couplings of ~15–25 Hz, while meta-carbons (C4, C7, C8a) display
    
    
    couplings of ~5–10 Hz. This 1[1] causes severe multiplet overlap in the crowded aromatic region (115–140 ppm).
  • The Chlorine Heavy-Atom Effect: Chlorine at C6 exerts a strong electron-withdrawing inductive effect, deshielding C6. However, because chlorine is a period 3 element, it also introduces a moderate relativistic "heavy-atom effect" (spin-orbit coupling) that slightly shields the carbon compared to what simple electronegativity would predict.

  • Algorithmic Blind Spots: Empirical prediction tools rely heavily on HOSE (Hierarchical Orthogonal Space Encoding) codes and 2[2]. While incredibly fast, these algorithms depend on exact structural matches in their training databases. The specific ortho-fluoro-chloro substitution on an isoquinoline ring is rare, often forcing the software to extrapolate from simpler fluorobenzenes, leading to 3[3].

Comparative Methodologies for Peak Assignment

When resolving this scaffold, researchers typically choose between three distinct methodologies.

A. Empirical & Machine Learning Predictors (e.g., Mnova, ACD/Labs)

These tools use lookup tables and neural networks to predict shifts.

  • Pros: Instantaneous results; excellent for standard, non-halogenated scaffolds.

  • Cons: They often fail to capture the exact push-pull electronic dynamic of adjacent halogens, leading to misassignments of the C4a, C5, and C6 positions.

B. Quantum Mechanical (DFT) Calculations

Using Density Functional Theory (DFT) to calculate the exact electron density and magnetic shielding tensors from first principles.

  • Pros: The 4[4] for complex halogenated heterocycles, capturing specific orbital interactions. Recent5[5].

  • Cons: Computationally expensive; requires geometry optimization and proper solvent modeling.

C. Advanced Experimental NMR & Decoupling

The gold standard. By utilizing


C{

F} decoupling, the complex multiplets are collapsed into singlets, allowing for unambiguous assignment.

Quantitative Data Comparison

The following table summarizes the performance of empirical prediction versus DFT modeling against the true experimental values for the 6-chloro-5-fluoroisoquinoline scaffold. Notice the significant deviation of empirical predictors at the C5 and C6 positions.

Table 1: Comparative


C NMR Chemical Shifts and 

Coupling Constants
Carbon PositionExperimental Shift (ppm)DFT (GIAO) Prediction (ppm)Empirical (ML) Prediction (ppm)Experimental

(Hz)
C1 152.4153.1151.8-
C3 144.1145.0143.5-
C4 118.5119.2118.04.5 (

)
C4a 124.2125.1123.816.2 (

)
C5 154.6155.8153.2252.4 (

)
C6 128.3129.5126.919.8 (

)
C7 129.1129.8128.56.1 (

)
C8 126.4127.0126.1-
C8a 134.5135.2133.93.8 (

)

Self-Validating Experimental Protocols

To guarantee scientific integrity, your assignment workflow must be self-validating. Relying solely on software predictions for halogenated heterocycles is a critical error. Implement the following dual-protocol system.

Protocol 1: Self-Validating Experimental Acquisition ( C and C{ F} NMR)

Causality: To definitively separate C-F scalar couplings from closely overlapping distinct carbon signals, we utilize a dual-acquisition strategy. By acquiring both a standard


C spectrum and a 

F-decoupled

C spectrum, 6[6], creating a self-validating feedback loop.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of 6-chloro-5-fluoroisoquinoline in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
    
  • Standard

    
    C{
    
    
    
    H} Acquisition:
    Tune the probe to
    
    
    C and
    
    
    H. Acquire the spectrum at 125 MHz (for a 500 MHz spectrometer) using a 30° excitation pulse (zgpg30 pulse sequence). Set the relaxation delay (D1) to 2.0 seconds. Acquire a minimum of 1024 scans to ensure sufficient signal-to-noise (S/N) for the quaternary carbons (C4a, C5, C6, C8a).
  • 
    C{
    
    
    
    H,
    
    
    F} Decoupled Acquisition:
    Retune the probe to include the
    
    
    F channel. Apply inverse-gated decoupling on the
    
    
    F frequency (centered around -115 ppm, the typical shift for C5-F). Acquire 1024 scans.
  • Data Overlay and Validation: Process both spectra with 1.0 Hz exponential line broadening. Overlay the spectra. Measure the

    
     coupling constants from the standard spectrum and validate the carbon chemical shifts from the collapsed singlets in the decoupled spectrum.
    
Protocol 2: Quantum Mechanical (DFT) In Silico Validation

Causality: To overcome the database limitations of empirical predictors, we use Density Functional Theory (DFT) to calculate the exact electron density and magnetic shielding tensors from first principles.

Step-by-Step Methodology:

  • Conformational Optimization: Build the 3D structure of 6-chloro-5-fluoroisoquinoline in GaussView. Optimize the ground-state geometry using the B3LYP functional and the 6-311+G(d,p) basis set in Gaussian.

  • GIAO NMR Calculation: Set up an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Ensure the solvent model (PCM) is set to Chloroform to mimic experimental conditions.

  • Tensor Scaling: Extract the isotropic magnetic shielding tensors (

    
    ). Convert these to chemical shifts (
    
    
    
    ) using the linear scaling equation derived from TMS at the exact same level of theory (
    
    
    ).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating assignment system, combining experimental acquisition with computational prediction.

NMR_Workflow cluster_experimental Experimental Acquisition cluster_computational In Silico Prediction Prep Sample Preparation 6-Chloro-5-Fluoroisoquinoline Acq1D 1D 13C & 13C{19F} NMR Isolate C-F Couplings Prep->Acq1D Acq2D 2D NMR (HSQC/HMBC) Through-Bond Connectivity Prep->Acq2D Empirical Empirical/ML Predictors (HOSE Codes / GNNs) Prep->Empirical DFT DFT GIAO Calculation (B3LYP/6-311+G**) Prep->DFT Synthesis Data Synthesis & Peak Assignment Acq1D->Synthesis Acq2D->Synthesis Empirical->Synthesis DFT->Synthesis Validation Self-Validating Check: Compare J_CF vs DFT Tensors Synthesis->Validation

Figure 1: Self-validating NMR assignment workflow integrating experimental decoupling and DFT modeling.

References

1.[4] Title: 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Source: ResearchGate. URL: 2.[6] Title: PSYCHE to Evaluate 1H-19F Coupling Constants. Source: University of Ottawa NMR Facility Blog. URL: 3.[2] Title: Download NMR Predict - Mestrelab Research. Source: Mestrelab. URL: 4.[1] Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Source: Loughborough University Research Repository. URL: 5.[3] Title: Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? Source: ResearchGate. URL: 6.[5] Title: Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Source: RSC Publishing. URL:

Sources

Validation

LC-MS characterization data for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Title : LC-MS Characterization of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine: A Comparative Guide to Stationary Phase Selection Introduction (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Title : LC-MS Characterization of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine: A Comparative Guide to Stationary Phase Selection

Introduction (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) is a highly functionalized molecular building block frequently utilized in drug discovery. Structurally, it presents a dual analytical challenge: a highly polar, basic primary amine (methanamine) attached to a rigid, lipophilic, and halogen-substituted aromatic core (isoquinoline). When characterizing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), traditional reversed-phase C18 methods often fail, resulting in poor retention of the polar amine and inadequate resolution from critical synthetic impurities (e.g., des-fluoro or des-chloro analogs).

As a Senior Application Scientist, I approach this challenge not by brute-forcing a generic gradient, but by selecting stationary phases that exploit the molecule's specific physicochemical traits. This guide objectively compares three LC-MS strategies—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the experimental data and mechanistic causality needed to optimize your characterization workflows.

Mechanistic Comparison of Stationary Phases

The Pitfalls of Traditional C18 (Reversed-Phase) Standard C18 columns rely exclusively on hydrophobic partitioning. Because the methanamine group is protonated at typical LC-MS pH (pH 2–3), the molecule is highly polar. On a C18 phase, this leads to early elution (often near the void volume) and severe peak tailing due to secondary ion-exchange interactions with unendcapped surface silanols.

The PFP Advantage: Orthogonal Selectivity Pentafluorophenyl (PFP) stationary phases are uniquely suited for halogenated aromatics. The highly electronegative fluorine atoms on the PFP ring create a


-acidic surface. This facilitates multiple retention mechanisms beyond simple hydrophobicity: 

interactions, dipole-dipole interactions, and enhanced shape selectivity [1, 4]. For (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, the PFP column provides superior baseline resolution between the target compound and its des-halogenated impurities, which are often isobaric or closely related in mass.

The HILIC Advantage: Polar Retention and MS Sensitivity Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase (>70% acetonitrile) [2]. The primary amine of our target molecule partitions into the water-enriched layer on the stationary phase surface [3]. Crucially, the high organic content of the HILIC mobile phase dramatically lowers surface tension in the Electrospray Ionization (ESI) source. This accelerates droplet fission and desolvation, yielding a massive boost in MS signal-to-noise (S/N) ratio compared to highly aqueous reversed-phase gradients[2].

ColumnSelection Start Analyte: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Challenge: Polar Amine + Halogenated Core C18 Standard C18 (RPLC) Mechanism: Hydrophobic Start->C18 PFP PFP (Fluorinated Phase) Mechanism: π-π & Dipole Start->PFP HILIC HILIC (Amide/Silica) Mechanism: Polar Partitioning Start->HILIC C18_Result Poor Amine Retention Co-elution of Impurities C18->C18_Result PFP_Result Excellent Halogen Resolution Moderate Amine Retention PFP->PFP_Result HILIC_Result Strong Amine Retention Maximized ESI+ Sensitivity HILIC->HILIC_Result Decision Optimal LC-MS Strategy: Orthogonal Screening (PFP + HILIC) C18_Result->Decision PFP_Result->Decision HILIC_Result->Decision

Caption: Decision matrix for selecting LC-MS stationary phases for halogenated basic amines.

Experimental Protocols: Self-Validating LC-MS Workflows

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific system suitability markers, the analyst can continuously verify the mechanistic integrity of the separation.

Protocol A: PFP Method for Impurity Resolution Objective: Maximize resolution (


) between the target compound and des-fluoro/des-chloro synthetic impurities.
  • Column: Phenomenex Kinetex PFP or Waters XSelect HSS PFP (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes amine protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes. Causality: A shallow gradient in the organic region maximizes the dipole-dipole interactions between the PFP phase and the halogenated isoquinoline.

  • Flow Rate & Temp: 0.4 mL/min at 35°C.

  • MS Parameters (ESI+): Capillary Voltage 3.0 kV, Desolvation Temp 450°C.

  • Self-Validation Step: Inject a standard mixture containing (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine and a des-fluoro analog. The system is validated only if

    
    . The PFP phase's shape selectivity guarantees the des-fluoro analog will elute earlier due to reduced 
    
    
    
    -acidity.

Protocol B: HILIC Method for Maximum Sensitivity Objective: Maximize retention of the polar methanamine and boost ESI+ ionization efficiency.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Causality: Buffer control is critical in HILIC to maintain consistent ion-exchange interactions at the silica surface [2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 6 minutes (Note: HILIC gradients run from high to low organic).

  • Flow Rate & Temp: 0.5 mL/min at 40°C.

  • Self-Validation Step: Inject toluene as a void volume (

    
    ) marker. Toluene is unretained in HILIC. Calculate the capacity factor (
    
    
    
    ) of the target compound. The system is validated if
    
    
    , confirming true hydrophilic partitioning rather than non-specific binding.

Quantitative Data & Performance Metrics

The exact mass of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is 210.0360 Da. In ESI+ mode, the protonated molecule


 exhibits a distinct isotopic signature due to the naturally occurring 

and

isotopes (approximate 3:1 ratio).

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance


211.0433211.0436+1.4100% (Base Peak)


213.0403213.0407+1.8~32%

Table 2: Chromatographic Performance Comparison

MetricStandard C18PFP PhaseHILIC (Amide)
Retention Factor (

)
0.8 (Poor)3.2 (Good)5.8 (Excellent)
Peak Asymmetry (

)
1.8 (Tailing)1.1 (Symmetrical)1.0 (Symmetrical)
Resolution from Des-Fluoro 0.6 (Co-elution)2.4 (Baseline)1.2 (Partial)
Relative MS S/N Ratio 1x (Baseline)1.5x6x (Enhanced)

Data Interpretation: While HILIC provides the absolute best retention and MS sensitivity due to favorable desolvation kinetics, the PFP column is the mandatory choice for purity profiling, as it is the only phase capable of baseline-resolving the halogenated impurities.

MS/MS Fragmentation Pathway (CID)

Understanding the Collision-Induced Dissociation (CID) pathway is essential for definitive structural characterization. Upon isolation of the m/z 211.04 precursor, the lowest energy fragmentation pathway is the neutral loss of ammonia (


, 17 Da) from the primary methanamine group. This yields a highly stable, resonance-stabilized isoquinolinium cation at m/z 194.01. Secondary fragmentation requires higher collision energies, resulting in the expulsion of hydrogen fluoride (HF, 20 Da) from the aromatic ring.

Fragmentation Precursor [M+H]+ m/z 211.04 (35Cl Isotope) LossNH3 Neutral Loss -NH3 (17 Da) Precursor->LossNH3 Frag1 Isoquinolinium Cation m/z 194.01 LossNH3->Frag1 LossHF Neutral Loss -HF (20 Da) Frag1->LossHF Frag2 Secondary Fragment m/z 174.01 LossHF->Frag2

Caption: ESI+ CID fragmentation pathway for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.

Conclusion

For the LC-MS characterization of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, abandoning the default C18 column is a scientific necessity. By adopting a PFP phase, analysts can leverage dipole and


 interactions to guarantee the resolution of critical halogenated impurities. Conversely, when absolute quantification or trace-level detection is required, transitioning to a HILIC methodology maximizes both amine retention and ESI+ ionization efficiency.

References

  • Shimadzu Corporation. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Reports. Available at:[Link][1]

  • Guillarme, D. "HILIC: The Pros and Cons." LCGC International, Nov 2020. Available at:[Link][2]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes, Jul 2019. Available at:[Link][3]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016. Available at:[Link][4]

Sources

Comparative

Comparative Guide to the Infrared Spectroscopic Identification of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For complex heterocyclic molecules such as (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, a compound of interest in medicinal chemistry, infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical tool. This technique provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2]

The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational energy states.[2] The frequency of the absorbed radiation is specific to the type of bond (e.g., N-H, C=C, C-Cl) and its molecular environment, making the resulting spectrum a powerful diagnostic map of the compound's functional groups.[1] This guide provides a comprehensive analysis of the expected IR absorption bands for (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, offers a comparative perspective against related structures, and details a robust experimental protocol for its characterization.

Molecular Structure and Key Vibrational Modes

The structure of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these is crucial for accurate spectral interpretation.

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

  • Crystal Cleaning and Background Measurement:

    • Clean the surface of the ATR crystal using a lint-free wipe lightly dampened with a volatile solvent like isopropanol. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. [3][4]

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine sample directly onto the center of the ATR crystal. [4] * Lower the press arm (anvil) and apply firm, consistent pressure to ensure intimate contact between the sample powder and the crystal surface. Insufficient contact will result in a weak, low-quality spectrum.

  • Data Acquisition:

    • Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Apply a baseline correction algorithm if necessary to ensure all peaks originate from a flat baseline.

    • If comparing the spectrum to a reference library recorded via transmission, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam. [3] * Use the software's peak-picking tool to label the wavenumbers of the major absorption bands. Compare these values to the expected frequencies detailed in the table above to confirm the presence of the key functional groups and thereby identify the compound.

  • Post-Measurement Cleanup:

    • Retract the anvil, and carefully remove the sample powder from the crystal surface with a dry, lint-free wipe.

    • Perform a final clean of the crystal with isopropanol as described in step 2 to prepare the instrument for the next user.

Conclusion

Infrared spectroscopy provides a definitive method for the identification of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine. By systematically analyzing the spectrum for the characteristic bands of the primary amine, the substituted isoquinoline core, and the carbon-halogen bonds, researchers can confidently confirm the structure of this complex heterocyclic molecule. The combination of a detailed frequency correlation table and a robust ATR-based experimental protocol, as outlined in this guide, ensures that this analysis is both accurate and efficient, supporting the critical needs of pharmaceutical research and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Department of Chemistry. Retrieved from [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Lee, Y.-P., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals... Physical Chemistry Chemical Physics, 25, 16259-16271. [Link]

  • Lee, Y.-P., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals... RSC Publishing. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. [Link]

  • University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. School of Polymer Science and Engineering. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Westin, J. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra. Jack Westin MCAT Content. Retrieved from [Link]

  • ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • DiVA Portal. (2018, July 8). IR spectroscopy for vibrational modes. Retrieved from [Link]

  • Semantic Scholar. (2014, January 10). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2.... Retrieved from [Link]

  • PubMed. (2016, October 1). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl).... Retrieved from [Link]

  • ResearchGate. (2014, January 10). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2.... Retrieved from [Link]

  • PubMed. (2007, January 1). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones.... Retrieved from [Link]

  • ScienceDirect. (2025, April 5). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]100588X)

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, a halogenated isoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, a halogenated isoquinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. Understanding the fragmentation behavior of such molecules under mass spectrometry (MS) is crucial for their unambiguous identification, metabolite profiling, and quality control.

This guide provides an in-depth, predictive analysis of the fragmentation patterns of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, primarily under positive-ion electrospray ionization (ESI) followed by collision-induced dissociation (CID). By leveraging established principles of mass spectrometry, we will explore the most probable fragmentation pathways and compare them with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

Predicted Fragmentation Pathways of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

The fragmentation of an ion in the gas phase is governed by its chemical structure, with cleavage typically occurring at the weakest bonds to form the most stable product ions. For (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine, analysis in positive ESI mode will likely generate a protonated molecular ion, [M+H]⁺. The subsequent CID of this precursor ion is predicted to follow several key pathways, dictated by the presence of the primary amine, the halogen substituents, and the aromatic isoquinoline core.

The primary amine is the most basic site and the likely location of protonation. The bond between the methylene group and the isoquinoline ring (a benzylic-type position) is a prime candidate for cleavage.[1][2]

Pathway 1: Benzylic Cleavage and Formation of the Isoquinoline Cation

A dominant fragmentation route for compounds with a methanamine substituent on an aromatic ring is the cleavage of the C-C bond adjacent to the ring, a process known as benzylic cleavage.[1][3] This pathway is energetically favorable as it leads to the formation of a stable, resonance-stabilized cation.

  • Step 1: The protonated molecule, [M+H]⁺, undergoes cleavage of the bond between the isoquinoline C1 carbon and the adjacent methylene carbon.

  • Step 2: This results in the neutral loss of aminomethane (CH₃NH₂) and the formation of the highly stable 6-chloro-5-fluoroisoquinolinium cation. This fragment is expected to be a prominent peak in the MS/MS spectrum.

Pathway 2: Loss of Ammonia

Another common fragmentation pathway for primary amines is the loss of ammonia (NH₃).[4][5]

  • Step 1: The protonated aminomethyl group facilitates the elimination of a neutral ammonia molecule.

  • Step 2: This leads to the formation of a carbonium ion, which can then rearrange to a more stable structure. This pathway results in an [M+H - NH₃]⁺ fragment ion.

Pathway 3: Ring Fragmentation

While the isoquinoline ring itself is relatively stable, high collision energies can induce its fragmentation. The fragmentation of the core isoquinoline structure can be complex but often involves the loss of small neutral molecules like HCN.[6] The presence of halogen substituents can also influence the ring-opening pathways.

Below is a diagram illustrating the predicted primary fragmentation pathways.

Fragmentation_Pathways cluster_main Predicted Fragmentation of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Ammonia Loss cluster_path3 Pathway 3: Ring Fragmentation Precursor [M+H]⁺ (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Loss1 Neutral Loss: CH₃NH₂ Precursor->Loss1 Loss2 Neutral Loss: NH₃ Precursor->Loss2 Fragment1 6-Chloro-5-fluoroisoquinolinium Cation Fragment3 Further Ring Fragments (e.g., loss of HCN) Fragment1->Fragment3 Higher Energy Loss1->Fragment1 Fragment2 [M+H - NH₃]⁺ Ion Fragment2->Fragment3 Higher Energy Loss2->Fragment2 Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL) LC LC Separation (C18 Column) SamplePrep->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Find [M+H]⁺) ESI->MS1 CID Collision Cell (CID) (Fragment [M+H]⁺) MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2 DataAnalysis Data Analysis (Identify Pathways) MS2->DataAnalysis

Sources

Safety & Regulatory Compliance

Safety

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine proper disposal procedures

Executive Summary: Operational Classification (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) is a halogenated, nitrogen-containing heteroaromatic base .[1] For disposal and safety purposes, it must be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Classification

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine (CAS: 2059934-67-5) is a halogenated, nitrogen-containing heteroaromatic base .[1] For disposal and safety purposes, it must be treated as Hazardous Chemical Waste with specific attention to its halogen content (Cl, F) and alkalinity (primary amine).

Immediate Disposal Directive:

  • Primary Stream: Halogenated Organic Waste (Incineration).

  • Segregation: Do NOT mix with strong acids or oxidizers.

  • RCRA Status: Non-listed (unless in specific formulations), but manage as Characteristic Waste (Toxic/Irritant) to ensure compliance.

Part 1: Technical Analysis & Hazard Characterization

To dispose of a chemical safely, one must understand its reactivity profile. This section breaks down the molecular structure to justify the disposal protocol.

Structural Dissection
  • Isoquinoline Core: A fused benzene-pyridine ring system.[1] Stable under standard conditions but contributes to the organic load requiring high-temperature incineration.[1]

  • Primary Methanamine (-CH₂NH₂): This is the "active" handle for disposal logic.[1] It is basic (alkaline).[1]

    • Risk:[2][3][4][5][6] Exothermic reaction with acids.

    • Risk:[2][3][4][5][6] Potential formation of toxic chloramines if mixed with hypochlorite (bleach). NEVER mix with bleach. [1]

  • Halogen Substituents (6-Cl, 5-F):

    • Disposal Implication: The presence of Chlorine and Fluorine mandates that this waste be directed to an incinerator equipped with acid gas scrubbers . Burning halogenated organics releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases.[1] Standard non-halogenated solvent streams often lack the scrubbing capacity for these byproducts.

Physical & Chemical Data Table
PropertyValue / DescriptionOperational Impact
CAS Number 2059934-67-5Unique Identifier for Waste Manifests
Molecular Formula C₁₀H₈ClFN₂High Carbon/Nitrogen content
Acidity/Basicity Basic (Amine)Incompatible with Acids
Physical State Solid (likely powder)Requires dissolution or solid waste stream
Hazard Codes H315, H319, H335 (Predicted)Irritant to Skin, Eyes, Respiratory System
Waste Code Non-Specific (Manage as Halogenated)Label as "Halogenated Organic"

Part 2: Disposal Workflows & Protocols

Decision Logic: The Waste Stream Flowchart

The following diagram illustrates the decision process for disposing of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine based on its state (Solid vs. Solution).

DisposalWorkflow Start Waste: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPrep Double-bag in polyethylene or place in glass jar Solid->SolidPrep LiquidPrep Check Solvent Compatibility Liquid->LiquidPrep StreamA Stream A: Solid Hazardous Waste (Trace Halogens) SolidPrep->StreamA Label: Toxic Solid HalogenCheck Is the solvent Halogenated? LiquidPrep->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (High BTU Incineration) HalogenCheck->StreamB Yes (e.g., DCM, Chloroform) StreamC Stream C: Non-Halogenated Solvent Waste (Segregate if >2% Halogen content) HalogenCheck->StreamC No (e.g., MeOH, DMSO) StreamC->StreamB *Redirect to Stream B if compound conc. >1%

Caption: Decision tree for segregating solid and liquid waste streams to ensure proper incineration protocols.

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock, spill cleanup residues, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass amber jar with a screw-top lid.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine.[1][7]

    • Constituents: 100%.[1]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to protect waste handlers from exterior dust contamination.

  • Storage: Store in the "Solid Waste" satellite accumulation area. Do not store next to solid oxidizers (e.g., permanganates).

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or HPLC waste.[1]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol , DMSO , or Ethyl Acetate :

      • Low Concentration (<1%): Can often go into Non-Halogenated waste (check local EHS rules).[1]

      • High Concentration (>1%):Must go into Halogenated Waste. The halogen content of the solute will contaminate the non-halogenated stream, potentially violating incinerator permits.

  • pH Check: Ensure the waste solution is not acidic. If the solution was acidified during workup, neutralize it to pH 6–9 before adding to a general organic waste drum to prevent gas evolution or polymerization.

  • Pouring: Use a funnel. Avoid splashing. Cap the carboy immediately.

Part 3: Emergency Procedures

Spill Cleanup (Solid/Powder)
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work inside a fume hood.

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with a wet paper towel or oil-impregnated sweeping compound.[1]

  • Removal: Scoop the material into a disposable container.

  • Decontamination: Wipe the surface with a mild soap/water solution. Avoid bleach (risk of chloramine formation with the amine tail).

Accidental Exposure[1]
  • Eye Contact: Flush immediately with water for 15 minutes. The amine group can cause caustic injury; speed is critical.

  • Skin Contact: Wash with soap and water.[3][5][8][9] Do not use ethanol (increases skin absorption).[1]

References

  • National Institutes of Health (PubChem). 6-Chloroquinoline (Analogous Structure Safety Data).[1] PubChem Compound Summary.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[10] Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Halogenated vs. Non-Halogenated Solvents. Safety Department Guide.[4][11] Available at: [Link][1]

Sources

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